2-benzoyl-N-methylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
32557-55-4 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-benzoyl-N-methylbenzamide |
InChI |
InChI=1S/C15H13NO2/c1-16-15(18)13-10-6-5-9-12(13)14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,18) |
InChI Key |
PVIBFBFCLHOUNR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-benzoyl-N-methylbenzamide
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-benzoyl-N-methylbenzamide, a molecule of interest to researchers and professionals in the field of drug development and organic chemistry. This document details a plausible synthetic route and outlines the key analytical techniques for its characterization, presenting data in a clear and accessible format.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic acyl substitution of 2-benzoylbenzoyl chloride with methylamine. This reaction, a common method for amide formation, proceeds by the attack of the nucleophilic methylamine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding N-methylamide and hydrochloric acid. The hydrochloric acid is typically neutralized by the excess amine or by the addition of a base.
Experimental Protocol
Materials:
-
2-benzoylbenzoyl chloride
-
Methylamine (40% solution in water or as a gas)
-
Pyridine or an aqueous base (e.g., sodium hydroxide)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Apparatus for filtration and solvent evaporation
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzoylbenzoyl chloride in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of methylamine in dichloromethane or bubble methylamine gas through the solution with vigorous stirring. Alternatively, an aqueous solution of methylamine can be used in a biphasic system with a phase transfer catalyst, or the reaction can be carried out in the presence of a base like pyridine.[1][2][3][4][5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Upon completion, wash the reaction mixture with water and brine to remove any unreacted methylamine and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 g/mol |
| Appearance | White to off-white solid |
Spectroscopic Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is crucial for elucidating the structure of the molecule by identifying the different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.9 - 3.1 | d | 3H | N-CH₃ |
| ~ 6.5 - 6.8 | br s | 1H | N-H |
| ~ 7.2 - 7.9 | m | 9H | Aromatic protons |
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 26 | N-CH₃ |
| ~ 125 - 140 | Aromatic carbons |
| ~ 167 | Amide C=O |
| ~ 195 | Ketone C=O |
FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch |
| ~ 1680 | Strong | Ketone C=O stretch |
| ~ 1640 | Strong | Amide C=O stretch (Amide I band) |
| ~ 1530 | Medium | N-H bend (Amide II band) |
| ~ 1600, 1450 | Medium-Strong | Aromatic C=C stretches |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 239 | [M]⁺ (Molecular ion) |
| 208 | [M - CH₃NH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
References
- 1. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 2. brainly.com [brainly.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. brainly.com [brainly.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
An In-depth Technical Guide to 2-benzoyl-N-methylbenzamide (CAS: 32557-55-4)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-benzoyl-N-methylbenzamide, with the CAS number 32557-55-4, is a chemical compound primarily recognized as a potential impurity in the manufacturing of Nefopam, a centrally acting non-opioid analgesic. While the pharmacological profile of Nefopam is well-documented, specific biological data and in-depth studies on this compound are notably scarce in publicly available scientific literature. This guide aims to consolidate the existing chemical and structural information for this compound and to provide a framework for its synthesis and analysis, drawing from methodologies applied to structurally similar benzamides. The absence of comprehensive biological data necessitates a focus on its chemical properties and the context of its occurrence as a related substance to an active pharmaceutical ingredient.
Chemical and Physical Properties
This compound is a benzamide derivative with a molecular formula of C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol .[][2] Its structure features a central benzamide moiety with a methyl group on the amide nitrogen and a benzoyl substituent at the 2-position of the benzoyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32557-55-4 | [][2] |
| Molecular Formula | C₁₅H₁₃NO₂ | [][2] |
| Molecular Weight | 239.27 g/mol | [][2] |
| IUPAC Name | This compound | N/A |
| SMILES | CNC(=O)c1ccccc1C(=O)c2ccccc2 | [] |
| InChIKey | PVIBFBFCLHOUNR-UHFFFAOYSA-N | [] |
Synthesis and Characterization
Putative Synthesis Pathway
A plausible synthetic route would involve the acylation of N-methyl-2-aminobenzophenone with benzoyl chloride or the reaction of 2-benzoylbenzoyl chloride with methylamine. The former is depicted in the workflow below.
Caption: Putative synthesis workflow for this compound.
Experimental Protocol: General Acylation of an Amine
The following is a generalized protocol for the acylation of an amine with an acyl chloride, which could be adapted for the synthesis of this compound.
-
Dissolution: Dissolve N-methyl-2-aminobenzophenone (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add benzoyl chloride (1-1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Analytical Characterization
While specific spectral data for this compound is not widely published, characterization would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the methyl, benzoyl, and benzamide protons and carbons, and their respective chemical environments.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequencies of the amide and ketone functional groups.
Biological Context and Potential Significance
The primary context for this compound in the scientific literature is as a potential impurity of Nefopam. Nefopam is a non-opioid analgesic that is thought to exert its effects through the inhibition of serotonin, norepinephrine, and dopamine reuptake.
Given the structural similarity to Nefopam, there is a theoretical possibility that this compound could interact with monoamine transporters, however, no experimental data has been published to support this. The pharmacological and toxicological profiles of this impurity have not been characterized.
The diagram below illustrates the established signaling pathway of the parent compound, Nefopam, for contextual understanding.
Caption: Mechanism of action of the parent compound, Nefopam.
Conclusion and Future Directions
This compound remains a poorly characterized compound. Its primary relevance is in the context of pharmaceutical manufacturing and quality control as a potential impurity of Nefopam. There is a clear need for further research to elucidate its synthesis, and more importantly, to determine its pharmacological and toxicological properties. Such studies would be crucial for a comprehensive risk assessment of Nefopam-related impurities and could potentially reveal novel biological activities. Future research should focus on the targeted synthesis and subsequent biological screening of this molecule.
References
An In-depth Technical Guide on the Mechanism of Action of Benzamide Analogs: A Case Study on N-benzoyl-2-hydroxybenzamides
Disclaimer: Extensive research has revealed a lack of specific data regarding the mechanism of action for 2-benzoyl-N-methylbenzamide . Therefore, this technical guide will focus on the closely related and well-characterized class of compounds, N-benzoyl-2-hydroxybenzamides , to provide a comprehensive overview of the anti-protozoal mechanism of action within this chemical family. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
N-benzoyl-2-hydroxybenzamides have emerged as a potent class of compounds with significant in vitro and in vivo efficacy against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis.[1][2] These compounds have been shown to act in the low nanomolar range.[1][2] The primary mechanism of action involves the disruption of the parasite's unique secretory pathway, a critical process for its survival and pathogenesis.[1] This guide provides a detailed exploration of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.
Core Mechanism of Action: Disruption of the Parasite Secretory Pathway
The anti-protozoal activity of N-benzoyl-2-hydroxybenzamides is attributed to their ability to interfere with the secretory pathway of Toxoplasma gondii. This pathway is responsible for the trafficking of proteins to specialized organelles crucial for the parasite's lifecycle, including micronemes, rhoptries, dense granules, and acidocalcisomes/plant-like vacuole (PLV).[1]
Genome-wide investigations have identified adaptin-3β , a large protein component of the secretory protein complex, as a key factor in the mechanism of resistance to N-benzoyl-2-hydroxybenzamides.[1] This suggests that adaptin-3β, or a process it is involved in, is a likely target of these compounds. Treatment with N-benzoyl-2-hydroxybenzamides leads to observable alterations in the morphology and function of the parasite's secretory organelles.[1]
Quantitative Data: In Vitro Efficacy
A series of N-benzoyl-2-hydroxybenzamide derivatives have been synthesized and evaluated for their anti-protozoal activity. The following table summarizes the 50% inhibitory concentration (IC50) values for selected compounds against various protozoan parasites.
| Compound | T. b. rhodesiense IC50 (µg/mL) | T. cruzi IC50 (µg/mL) | L. donovani IC50 (µg/mL) | P. falciparum (K1) IC50 (µg/mL) | L6 (Rat Myoblast) IC50 (µg/mL) |
| 1a | >30 | >30 | 1.3 | 0.083 | >30 |
| 1d | 1.8 | 6.5 | 0.09 | 0.12 | 16 |
| 1r | 0.63 | 14 | 2.8 | 0.004 | 36 |
| 4b | 0.63 | 14 | 2.8 | 1.9 | 39 |
| Chloroquine | - | - | - | 0.11 | - |
| Data sourced from Stec et al., 2012.[3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of N-benzoyl-2-hydroxybenzamides.
Fluorescent Parasite Screen for Toxoplasma gondii
This assay is utilized for high-throughput screening of compounds for anti-protozoal activity.
-
Parasite Strain: Toxoplasma gondii tachyzoites expressing a fluorescent protein (e.g., YFP).
-
Host Cells: Human foreskin fibroblasts (HFFs) are cultured to confluence in 96-well or 384-well plates.
-
Infection: Host cells are infected with fluorescent tachyzoites.
-
Compound Addition: Test compounds are added to the wells at various concentrations.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours) to allow for parasite proliferation.
-
Readout: The fluorescence intensity in each well is measured using a plate reader. A decrease in fluorescence compared to untreated controls indicates inhibition of parasite growth.
[3H]Uracil Incorporation Assay
This assay provides a quantitative measure of parasite viability, as T. gondii incorporates uracil while mammalian host cells do not.[4]
-
Infection and Treatment: Similar to the fluorescent screen, HFFs are infected with tachyzoites and treated with test compounds.
-
Radiolabeling: [3H]Uracil is added to the culture medium.
-
Incubation: Plates are incubated to allow for the incorporation of the radiolabel by viable parasites.
-
Harvesting: Cells are harvested, and the unincorporated [3H]uracil is washed away.
-
Scintillation Counting: The amount of incorporated [3H]uracil is quantified using a scintillation counter. A reduction in counts per minute (CPM) relative to untreated controls indicates a decrease in parasite viability.
Insertional Mutagenesis for Target Identification
This technique is used to identify genes that, when disrupted, confer resistance to a drug, thereby suggesting the gene product is involved in the drug's mechanism of action.[5][6][7]
-
Mutagenesis: A population of T. gondii is subjected to random DNA insertion (mutagenesis), often using a plasmid containing a selectable marker.
-
Drug Selection: The mutagenized parasite population is cultured in the presence of the test compound (e.g., an N-benzoyl-2-hydroxybenzamide).
-
Isolation of Resistant Clones: Parasites that survive and replicate are those that have acquired a mutation conferring resistance. These are isolated and cloned.
-
Gene Identification: The genomic DNA of the resistant clones is analyzed to identify the site of the DNA insertion. The disrupted gene is then a candidate for the drug's target or a component of the target pathway. In the case of N-benzoyl-2-hydroxybenzamides, this method led to the identification of adaptin-3β.[1]
Conclusion
The investigation into N-benzoyl-2-hydroxybenzamides provides a compelling case study for a targeted anti-protozoal mechanism. By disrupting the parasite-specific secretory pathway, likely through interaction with the adaptin-3β complex, these compounds exhibit potent and selective activity against Toxoplasma gondii. The detailed experimental protocols and quantitative data presented herein offer a solid foundation for further research into this class of compounds and for the development of novel anti-parasitic therapeutics. While the specific mechanism of This compound remains to be elucidated, the findings for its hydroxylated analog suggest a promising area for future investigation.
References
- 1. Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. An insertional trap for coditional gene expression in Toxoplasma gondii: identification of TAF250 as an essential gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tagging genes and trapping promoters in Toxoplasma gondii by insertional mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of 2-Benzoyl-N-methylbenzamide: A Technical Overview
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the biological activity of 2-benzoyl-N-methylbenzamide. This document, therefore, provides an in-depth analysis of the potential biological activities of this compound by examining the activities of structurally related benzoylbenzamide and N-methylbenzamide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for potential areas of investigation.
Introduction
Benzamide and its derivatives are a versatile class of compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, antifungal, antitumor, and insecticidal properties. The core structure, consisting of a benzene ring attached to an amide functional group, serves as a valuable scaffold for the design of novel therapeutic agents. This guide explores the potential biological activities of this compound by summarizing the known activities of its structural analogs.
Potential Biological Activities based on Structural Analogs
The biological activity of benzamide derivatives is largely influenced by the nature and position of substituents on the benzoyl and amine moieties. Based on the available literature for related compounds, this compound could potentially exhibit the following activities:
-
Antimicrobial and Antifungal Activity: Various N-substituted benzamide derivatives have demonstrated significant activity against a range of bacterial and fungal strains. For instance, certain synthesized benzamide derivatives have shown good antibacterial activities against B. subtilis and E. coli.[1]
-
Antitumor Activity: A number of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antiproliferative activities against several cancer cell lines.[2] These compounds bind to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.
-
Antiprotozoal Activity: N-benzoyl-2-hydroxybenzamides have been reported to be active against several protozoan parasites, including P. falciparum, T. cruzi, and L. donovani.[3]
-
Insecticidal and Larvicidal Activity: Novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown good larvicidal activities against mosquito larvae and fungicidal activities against various fungi.[4][5]
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activities of some representative benzamide derivatives. It is important to note that these values are for related compounds and not for this compound itself.
| Compound Class | Target Organism/Cell Line | Activity Type | Measurement | Value | Reference |
| N-benzylbenzamide derivatives | Various cancer cell lines | Antiproliferative | IC50 | 12 to 27 nM | [2] |
| N-Benzoyl-2-hydroxybenzamides | P. falciparum (K1 strain) | Antimalarial | - | 21-fold more active than chloroquine | [3] |
| N-Benzamide derivatives | B. subtilis | Antibacterial | MIC | 6.25 µg/mL | [1] |
| N-Benzamide derivatives | E. coli | Antibacterial | MIC | 3.12 µg/mL | [1] |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Mosquito larvae | Larvicidal | Activity at 10 mg/L | 100% | [5] |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Botrytis cinereal | Fungicidal | Inhibitory Activity at 50 mg/L | 90.5% | [5] |
Exemplary Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for structurally similar compounds. These protocols can serve as a reference for designing experiments to evaluate the biological activity of this compound.
4.1. Antibacterial Activity Assay (Disc Diffusion Technique)
This protocol is based on the methodology used to test the antibacterial activity of N-benzamide derivatives.[1]
-
Preparation of Inoculum: A loopful of the test bacteria (B. subtilis or E. coli) is inoculated into 5 mL of nutrient broth and incubated at 37°C for 24 hours.
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.
-
Inoculation of Plates: The sterile agar plates are inoculated with the bacterial suspension using a sterile cotton swab to ensure a uniform lawn of bacteria.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.
4.2. In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines, as would be relevant for evaluating potential antitumor activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, K562, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of action and a typical experimental workflow for evaluating the biological activity of benzamide derivatives.
Caption: Potential mechanism of antitumor activity via tubulin polymerization inhibition.
Caption: A generalized workflow for screening the biological activity of a novel compound.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of 2-benzoyl-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for 2-benzoyl-N-methylbenzamide is publicly available. This guide synthesizes known information for the target compound, incorporates data from the closely related analog, 2-benzoyl-N,N-diethylbenzamide, and provides established, state-of-the-art methodologies for its comprehensive physicochemical characterization.
Introduction
This compound is a small molecule of interest within organic synthesis and medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its potential application in drug discovery and development, as these properties fundamentally influence bioavailability, formulation, and shelf-life. This document provides a summary of available data and detailed experimental protocols for the comprehensive evaluation of these critical parameters.
Physicochemical Properties
A summary of the known and computed physicochemical properties for this compound and its diethyl analog are presented below.
| Property | This compound | 2-benzoyl-N,N-diethylbenzamide |
| Molecular Formula | C₁₅H₁₃NO₂ | C₁₉H₂₁NO₂ |
| Molecular Weight | 239.27 g/mol | 295.38 g/mol |
| CAS Number | 32557-55-4 | 24833-46-4 |
| LogP (Octanol/Water) | 2.09 (predicted) | Not Available |
| Melting Point | Not Available | Form I: Not Recorded, Form II: 51.2 °C, Another reported form: 76-77 °C |
| Polymorphism | Not Studied | At least four polymorphic forms have been identified (Forms I, II, III, IV) |
Solubility Profile
| Solvent | Solubility of 2-benzoyl-N,N-diethylbenzamide (at room temperature) |
| Acetone | Soluble |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Dichloromethane | Soluble |
| Heptane | Sparingly Soluble / Insoluble |
| Hexane:Chloroform (1:1) | Soluble |
Stability Profile
Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of the analog, 2-benzoyl-N,N-diethylbenzamide (Form II), indicate that the compound is thermally stable at room temperature and upon heating to its melting point of 51.2 °C.[1] No significant degradation was observed below the boiling point in these studies.
Chemical Stability
The primary pathway for the chemical degradation of benzamides is typically hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid and amine.[2][3] The stability of this compound in aqueous solutions at various pH values has not been experimentally determined but is a critical parameter to assess.
Experimental Protocols
The following section details robust, standardized protocols for determining the solubility and stability of this compound.
Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a critical parameter for pre-formulation development.[4]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 20 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase.
-
Analysis: Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5]
-
Calculation: Construct a calibration curve using standards of known concentrations to calculate the solubility in µg/mL or mM.
Kinetic Solubility Assessment (High-Throughput Nephelometry)
This assay is useful in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution, which mimics many biological screening conditions.[4][6]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Precipitation Induction: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix rapidly. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Measurement: Measure the turbidity of each well using a laser nephelometer, which detects scattered light from suspended particles.[6]
-
Determination: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.
Thermal Stability Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample, allowing for the determination of melting point, phase transitions, and decomposition temperature.[7][8]
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 3-10 mg) of this compound into a TGA or DSC pan.[1]
-
TGA Protocol:
-
Place the sample in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 500 °C).[1]
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates thermal decomposition.
-
-
DSC Protocol:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the differential heat flow. Endothermic peaks typically correspond to melting or other phase transitions, while exothermic peaks can indicate decomposition.
-
Chemical Stability (Forced Degradation Studies)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as outlined in ICH guidelines.[9]
Methodology:
-
Stress Conditions: Expose solutions of this compound (e.g., in a mixture of acetonitrile and water) to a variety of stress conditions:
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation.
-
Evaluation:
-
Monitor the decrease in the peak area of the parent compound.
-
Identify and characterize any significant degradation products using mass spectrometry (MS) data.
-
Ensure chromatographic peak purity of the parent compound peak to validate the analytical method.
-
Photostability Assessment
Photostability testing is crucial to determine if the compound is sensitive to light exposure, which can dictate packaging and handling requirements.[11]
Methodology:
-
Sample Preparation: Expose the solid powder of this compound and a solution of the compound to a light source. A control sample should be wrapped in aluminum foil to shield it from light.
-
Light Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guideline requirements (providing both cool white fluorescent and near-UV light).[9] The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
Analysis: After exposure, compare the irradiated samples to the dark control. Analyze for any changes in physical appearance, and quantify the parent compound and any degradation products using a stability-indicating HPLC method.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive assessment of a novel compound's solubility and stability, from initial screening to in-depth characterization.
Caption: A logical workflow for the physicochemical characterization of a new chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. rheolution.com [rheolution.com]
- 7. particletechlabs.com [particletechlabs.com]
- 8. iitk.ac.in [iitk.ac.in]
- 9. ICH Official web site : ICH [ich.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
exploring the chemical space of benzoylbenzamides
An In-depth Technical Guide to the Chemical Space of Benzoylbenzamides for Researchers, Scientists, and Drug Development Professionals.
Introduction
The benzoylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its fundamental structure consists of two benzamide moieties linked through an amide bond. This arrangement provides a versatile framework that can be readily functionalized, allowing for the systematic exploration of chemical space to optimize pharmacological properties. Benzoylbenzamide derivatives have demonstrated a remarkable range of activities, engaging with a variety of biological targets and showing therapeutic potential in oncology, immunology, infectious diseases, and metabolic disorders. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action associated with this important chemical class.
Synthetic Strategies for Benzoylbenzamide Derivatives
The construction of the benzoylbenzamide core and its analogues is typically achieved through standard amide bond formation reactions. The most common and direct method involves the acylation of an aminobenzamide or a substituted aniline with a benzoyl chloride derivative.
A primary synthetic route involves the reaction of salicylamide with various substituted benzoyl chlorides in a suitable solvent, such as pyridine, often under reflux conditions. This method is widely used for generating libraries of N-benzoyl-2-hydroxybenzamides for screening purposes[1]. Alternative approaches include the reaction of benzoyl chloride with liquid ammonia, which serves as both the reactant and the solvent, to produce the parent benzamide structure[2][3]. More advanced methods for amide bond formation, such as those using coupling reagents or catalytic systems, have also been employed to overcome challenges associated with less reactive starting materials or to improve yields[4].
Structure-Activity Relationships (SAR) and Pharmacological Data
The pharmacological profile of benzoylbenzamide derivatives is highly dependent on the substitution patterns on both aromatic rings. SAR studies have been crucial in identifying key structural features that govern potency and selectivity for various biological targets.
Anticancer and Antimitotic Activity
A significant area of investigation for benzoylbenzamides is in oncology, particularly as tubulin polymerization inhibitors. These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
-
Key SAR Insights: Modifications on the N-benzyl group and the benzamide ring have led to the discovery of highly potent derivatives. For example, compound 20b from a series of N-benzylbenzamides showed remarkable antiproliferative activities against several cancer cell lines, with IC50 values in the low nanomolar range[5]. The introduction of a phosphate group to create a water-soluble prodrug (20b-P ) significantly improved the safety profile and in vivo efficacy in a mouse allograft model[5].
| Compound | Target Cancer Cell Line | IC50 (nM)[5] |
| 20b | Various | 12 - 27 |
| 20b-P | H22 (in vivo) | Significant tumor growth inhibition |
Immunomodulatory Activity
Benzoylbenzamide derivatives have been explored as inhibitors of the voltage-gated potassium channel Kv1.3, a key regulator of T-cell activation and a therapeutic target for autoimmune diseases[6].
-
Key SAR Insights: SAR studies on a series of benzamide-based Kv1.3 inhibitors revealed that the stereochemistry and nature of substituents on a central scaffold (e.g., tetrahydropyran or cyclohexane) are critical for activity. In a hydroxy series, cis-isomers were more potent, while in a carbamate series, trans-isomers generally showed higher potency, with some analogues achieving sub-micromolar IC50 values[6].
| Compound | Target | IC50 (nmol L-1)[6] |
| trans-18 | Kv1.3 Channel | 122 |
| trans-16 | Kv1.3 Channel | 166 |
Antiprotozoal Activity
N-benzoyl-2-hydroxybenzamides have shown promising activity against various protozoan parasites, including Toxoplasma gondii and Plasmodium falciparum[1].
-
Key SAR Insights: Modifications at three sites—the phenol ring (A), the 4-substituted phenyl ring (B), and the imide linker—were explored to improve potency and metabolic stability[1]. The binding site for these compounds on their parasite target appears to be a large hydrophobic pocket that favors branched alkyl substituents and electron-donating groups on the B ring. Compound 1r was found to be 21-fold more active than the standard antimalarial drug chloroquine against the K1 P. falciparum isolate[1].
| Compound | Target Organism | IC50 (µM)[1] |
| 1d | L. donovani | 0.16 |
| 1r | P. falciparum (K1) | 0.009 |
| Chloroquine | P. falciparum (K1) | 0.19 |
Metabolic Disease Targets
Benzoylbenzamides have been investigated as activators of glucokinase (GK), a key enzyme in glucose metabolism, for the treatment of type 2 diabetes[7][8]. They have also been developed as inhibitors of cholesteryl ester transfer protein (CETP), a target for raising HDL cholesterol levels[9].
-
Key SAR Insights (GK Activators): A series of derivatives were synthesized using a privileged-fragment-merging strategy. Compounds 5 and 16b were identified as potent GK activators with EC50 values of 28.3 and 44.8 nM, respectively, although they showed unfavorable pharmacokinetic profiles[8].
-
Key SAR Insights (CETP Inhibitors): In a series of ten benzyl benzamides, compound 8j exhibited the best CETP inhibition, with an IC50 value of 1.3 µM. Docking studies suggested that these compounds fit within a hydrophobic binding cleft of the CETP protein[9].
| Compound | Target | Potency[8][9] |
| 5 | Glucokinase | EC50 = 28.3 nM |
| 16b | Glucokinase | EC50 = 44.8 nM |
| 8j | CETP | IC50 = 1.3 µM |
Biological Activities and Mechanisms of Action
The diverse biological activities of benzoylbenzamides stem from their ability to interact with a wide array of protein targets. The following sections detail some of the key mechanisms and associated signaling pathways.
Glucokinase Activation
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating glucose-stimulated insulin secretion and hepatic glucose uptake. Benzoylbenzamide-based GK activators bind to an allosteric site on the enzyme, increasing its affinity for glucose and promoting a conformational change that enhances its catalytic activity. This leads to increased insulin secretion and reduced hepatic glucose output, helping to control hyperglycemia in type 2 diabetes[7][10].
Caption: Glucokinase activation pathway in pancreatic β-cells by benzoylbenzamide derivatives.
Inhibition of Parasite Secretory Pathway
Certain N-benzoyl-2-hydroxybenzamides exert their antiprotozoal effect by disrupting a unique secretory pathway in parasites like Toxoplasma gondii. The mechanism of resistance to these compounds has been linked to the adaptin-3β protein, a component of a secretory protein complex. Treatment with these compounds alters the formation and function of key secretory organelles, including micronemes, rhoptries, and acidocalcisomes, which are essential for parasite motility, invasion, and survival within the host cell.
Caption: Disruption of the parasite secretory pathway by N-benzoyl-2-hydroxybenzamides.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of benzoylbenzamide derivatives.
General Synthesis of N-Benzoyl-2-hydroxybenzamides
This protocol is adapted from the synthesis of N-benzoyl-2-hydroxybenzamides with antiprotozoal activity[1].
-
Starting Materials: Salicylamide (1 equivalent) and the desired substituted benzoyl chloride (1.1 equivalents).
-
Solvent: Anhydrous pyridine.
-
Procedure: a. Dissolve salicylamide in anhydrous pyridine in a round-bottom flask equipped with a reflux condenser. b. Add the substituted benzoyl chloride dropwise to the solution. c. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water or dilute HCl to precipitate the product. e. Filter the crude solid product using a Buchner funnel. f. Wash the solid with cold water to remove residual pyridine hydrochloride.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure N-benzoyl-2-hydroxybenzamide[1].
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.
In Vitro Biological Assays
The following is a generalized workflow for evaluating the biological activity of newly synthesized benzoylbenzamide compounds.
Caption: General experimental workflow for the evaluation of benzoylbenzamide derivatives.
Antiprotozoal Assay Protocol (General) [1]
-
Parasite Culture: Maintain cultures of the target protozoan parasite (e.g., P. falciparum, L. donovani) under standard in vitro conditions.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and create serial dilutions to achieve the desired final concentrations.
-
Assay Plate Setup: Add the parasite culture to 96-well microtiter plates. Add the diluted test compounds to the wells. Include positive controls (standard drug) and negative controls (vehicle only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under appropriate conditions (temperature, CO₂ atmosphere).
-
Viability Assessment: Determine parasite viability using a suitable method, such as:
-
P. falciparum: Use a SYBR Green I-based fluorescence assay to quantify parasite DNA, which correlates with parasite proliferation.
-
L. donovani: Use a resazurin-based assay (AlamarBlue), where viable cells reduce resazurin to the fluorescent resorufin.
-
-
Data Analysis: Measure the signal (e.g., fluorescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software.
Conclusion
The benzoylbenzamide scaffold represents a highly fruitful starting point for the design and discovery of novel therapeutic agents. Its synthetic tractability allows for extensive derivatization, enabling fine-tuning of activity against a wide range of biological targets. The successful development of potent and selective modulators for targets in cancer, autoimmune disorders, infectious diseases, and metabolic conditions highlights the chemical versatility of this core structure. Future exploration of the benzoylbenzamide chemical space, aided by computational modeling and innovative synthetic strategies, is poised to deliver the next generation of drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalconference.info [globalconference.info]
- 3. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Characterization of 2-benzoyl-N-methylbenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2-benzoyl-N-methylbenzamide, a compound of interest in pharmaceutical and chemical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are based on established methods for structurally similar compounds, such as benzophenones and benzamides, and serve as a comprehensive guide for purity determination, identification, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for quantifying its presence in various matrices. A reverse-phase HPLC method is generally suitable for this compound due to its aromatic and moderately polar nature.
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a general method that can be optimized for specific analytical needs.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA) or Formic acid (for mass spectrometry compatible methods)
-
This compound reference standard
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation. For example, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to 95:5 over 15 minutes.[1][2] The aqueous phase can be acidified with 0.1% TFA or formic acid to improve peak shape.[3]
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV detection at 254 nm, where the benzoyl and benzamide chromophores exhibit strong absorbance.[2]
5. Data Analysis:
-
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification, a calibration curve should be constructed using a series of known concentrations of the reference standard.
Quantitative Data Summary (Representative)
The following table provides representative HPLC parameters. Actual retention times will need to be determined experimentally.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | 5 - 15 minutes (to be determined) |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and for confirming the identity of this compound.
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler and data acquisition software
2. Reagents:
-
A suitable solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
This compound reference standard
3. Sample Preparation:
-
Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
Ensure the sample is completely dissolved before injection.
4. GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at a rate of 10 °C/min
-
Hold at 280 °C for 10 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C[5]
-
5. Data Analysis:
-
The identity of the compound can be confirmed by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Impurities can be identified by searching their mass spectra against a library (e.g., NIST).
Quantitative Data Summary (Representative)
The following table provides representative GC-MS parameters. The retention time and mass fragmentation pattern are predictive and require experimental verification.
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm |
| Carrier Gas | Helium, 1 mL/min |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Expected Molecular Ion (M+) | m/z 239 |
| Expected Key Fragments | m/z 105 (benzoyl), 134 (N-methylbenzamide moiety) |
GC-MS Logical Relationship Diagram
Caption: Logical flow of the GC-MS characterization process.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)
3. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
4. NMR Acquisition Parameters:
-
¹H NMR:
-
Standard pulse program
-
Sufficient number of scans to achieve a good signal-to-noise ratio
-
-
¹³C NMR:
-
Proton-decoupled pulse program
-
Longer acquisition time and more scans may be required due to the lower natural abundance of ¹³C.
-
5. Data Analysis:
-
Chemical shifts (δ), coupling constants (J), and integration values of the proton signals are used to assign the protons to their respective positions in the molecule.
-
The chemical shifts of the carbon signals in the ¹³C NMR spectrum provide information about the carbon skeleton.
Expected NMR Data
Based on the structure of this compound and data from similar compounds, the following are expected chemical shifts.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 2.9 - 3.1 | Doublet | N-CH₃ |
| ¹H | ~ 6.5 - 6.8 (broad) | Singlet | N-H |
| ¹H | ~ 7.2 - 7.9 | Multiplet | Aromatic Protons |
| ¹³C | ~ 26 - 27 | - | N-CH₃ |
| ¹³C | ~ 127 - 138 | - | Aromatic Carbons |
| ¹³C | ~ 167 - 169 | - | Amide Carbonyl (C=O) |
| ¹³C | ~ 195 - 198 | - | Ketone Carbonyl (C=O) |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the this compound molecule.
Experimental Protocol: FT-IR Analysis
1. Instrumentation:
-
Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
2. Sample Preparation:
-
For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
3. Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
A background spectrum should be collected prior to the sample spectrum.
4. Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands for a secondary amide.[6][7]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~ 3300 | N-H Stretch | Secondary Amide |
| ~ 1680 | C=O Stretch (Ketone) | Benzophenone |
| ~ 1640 | C=O Stretch (Amide I) | Secondary Amide |
| ~ 1540 | N-H Bend (Amide II) | Secondary Amide |
| ~ 3060 | C-H Stretch (Aromatic) | Aromatic Ring |
| ~ 1600, 1450 | C=C Stretch (Aromatic) | Aromatic Ring |
Analytical Techniques Relationship Diagram
Caption: Relationship between analytical techniques and the information obtained.
References
- 1. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. m.youtube.com [m.youtube.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Benzoyl-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoyl-N-methylbenzamide is a chemical compound of interest in pharmaceutical and chemical research. Its structure, incorporating both a benzophenone and a benzamide moiety, necessitates a reliable and accurate analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique well-suited for the analysis of such organic molecules.
This document provides a detailed protocol for a proposed reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be robust, specific, and suitable for routine analysis in a research or quality control setting. The provided parameters are based on established methods for structurally related compounds, including benzophenone and N-methylbenzamide derivatives.[1][2][3] It is important to note that this method should be fully validated in the user's laboratory to ensure its suitability for the intended application.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Methanol (HPLC grade).
-
Reagents: Formic acid (analytical grade).
-
Standards: this compound reference standard of known purity.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A: 30% B) to achieve concentrations in the desired range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the system suitability should be verified. Inject the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
The following tables summarize the expected quantitative data from a method validation study. Note: This is example data and should be generated by the user during method validation.
Table 1: System Suitability Results (Example Data)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 10.2 | 550123 | 1.1 | 5100 |
| 2 | 10.2 | 551234 | 1.1 | 5150 |
| 3 | 10.3 | 549876 | 1.2 | 5050 |
| 4 | 10.2 | 552345 | 1.1 | 5200 |
| 5 | 10.3 | 550567 | 1.2 | 5100 |
| Mean | 10.24 | 550829 | 1.14 | 5120 |
| %RSD | 0.49% | 0.18% | - | - |
Table 2: Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for this HPLC method.
Caption: HPLC analysis workflow from preparation to reporting.
Caption: Logical flow for HPLC method development and validation.
References
- 1. Separation of N-Methylbenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of 2-benzoyl-N-methylbenzamide and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant in vitro assays for evaluating the biological activity of 2-benzoyl-N-methylbenzamide and structurally similar benzamide derivatives. The following protocols are compiled from established methodologies and are intended to serve as a starting point for your experimental design. Optimization for the specific compound and biological system is recommended.
Antiproliferative and Cytotoxicity Assays
A fundamental step in the evaluation of a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.
Quantitative Data Summary: Antiproliferative Activity of Benzamide Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various benzamide derivatives against different cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 4-Methylbenzamide Derivatives | K562 (Leukemia) | 2.27 - 2.53 | [1] |
| 4-Methylbenzamide Derivatives | HL-60 (Leukemia) | 1.42 - 1.52 | [1] |
| 4-Methylbenzamide Derivatives | OKP-GS (Renal Carcinoma) | 4.56 | [1] |
| Benzimidazole Derivatives | MCF-7 (Breast Cancer) | 17.8 ± 0.24 | [2] |
| Benzimidazole Derivatives | DU-145 (Prostate Cancer) | 10.2 ± 1.4 | [2] |
| N-(phenylcarbamoyl)benzamide | HeLa (Cervical Cancer) | 0.8 mM (IC₈₀) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of a test compound on a cancer cell line.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Workflow Diagram: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Enzyme Inhibition Assays
Many benzamide derivatives exhibit their biological effects by inhibiting specific enzymes. The following section provides a general protocol for an enzyme inhibition assay and a summary of reported inhibitory activities for related compounds.
Quantitative Data Summary: Enzyme Inhibition by Benzamide Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| N′-phenylbenzohydrazide | Tyrosinase | 10.5 | [4] |
| N-(benzoyloxy)benzamide | Tyrosinase | 2.5 | [4] |
| Sulfamoyl benzamide derivative (3i) | h-NTPDase1 | 2.88 ± 0.13 | [5] |
| Sulfamoyl benzamide derivative (3i) | h-NTPDase3 | 0.72 ± 0.11 | [5] |
| Sulfamoyl benzamide derivative (2d) | h-NTPDase8 | 0.28 ± 0.07 | [5] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol can be adapted for various enzymes by using the appropriate substrate and detection method.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compound (this compound) dissolved in DMSO
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
-
Positive control inhibitor
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Kinetic or Endpoint Measurement: Measure the product formation over time (kinetic assay) or after a fixed incubation time (endpoint assay) using a plate reader. The detection method will depend on the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Logical Diagram: Enzyme Inhibition Assay Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Antimicrobial Assays
Benzamide derivatives have also been investigated for their antimicrobial properties. The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Quantitative Data Summary: Antimicrobial Activity of Benzamide Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-Benzamide Derivative (5a) | B. subtilis | 6.25 | [6][7] |
| N-Benzamide Derivative (5a) | E. coli | 3.12 | [6][7] |
| N-Benzamide Derivative (6b) | E. coli | 3.12 | [6][7] |
| N-Benzamide Derivative (6c) | B. subtilis | 6.25 | [6][7] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., gentamicin, ampicillin)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a growth control (medium + inoculum, no compound), a sterility control (medium only), and a positive control (medium + inoculum + standard antibiotic).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow Diagram: Broth Microdilution Assay
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Benzoyl-N-methylbenzamide and Derivatives in Medicinal Chemistry
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While "2-benzoyl-N-methylbenzamide" itself is a specific chemical entity, its broader structural class and its derivatives have garnered significant interest in drug discovery. These compounds have been investigated for a range of therapeutic applications, from neuroleptic agents to potent antitumor drugs. This document provides an overview of the medicinal chemistry applications, experimental protocols, and key data related to benzamide derivatives, with a particular focus on N-benzylbenzamide analogues that have shown promise as tubulin polymerization inhibitors.
Medicinal Chemistry Applications
The applications of benzamide derivatives are diverse. Historically, substituted benzamides have been developed as dopamine D2 receptor antagonists for the treatment of psychosis. More recently, research has expanded into oncology, with derivatives of the benzamide scaffold demonstrating potent cytotoxic effects against various cancer cell lines.
One of the most promising recent applications is the development of N-benzylbenzamide derivatives as inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[1] The structural backbone of this compound serves as a foundational scaffold from which these more complex and potent derivatives are designed. Other related structures, such as 2-benzoylaminothiobenzamides, have been synthesized as precursors to quinazoline-4-thiones, which are also known for their pharmacological activities.[2]
Key Therapeutic Areas:
-
Oncology: Inhibition of tubulin polymerization for the treatment of various cancers.[1]
-
Neuropsychiatry: Development of neuroleptic agents.[3]
-
Antimicrobial Research: Some thiourea-containing benzamide derivatives have shown antimicrobial properties.[4]
Quantitative Data
The following table summarizes the in vitro anti-proliferative activities of a lead N-benzylbenzamide derivative, compound 20b , against a panel of human cancer cell lines.[1] This data highlights the potent cytotoxic effects of this class of compounds.
| Cell Line | Cancer Type | IC50 (nM)[1] |
| SMMC-7721 | Hepatocellular Carcinoma | 12 |
| HCT-116 | Colon Carcinoma | 15 |
| A549 | Lung Carcinoma | 27 |
| HeLa | Cervical Carcinoma | 13 |
Experimental Protocols
Protocol 1: General Synthesis of N-Benzylbenzamide Derivatives
This protocol describes a general method for the synthesis of N-benzylbenzamide derivatives, which can be adapted for the synthesis of this compound and its analogues. The synthesis typically involves the acylation of an appropriate amine.
Materials:
-
Substituted benzoyl chloride (or benzoic acid activated with a coupling agent)
-
Benzylamine or a substituted benzylamine
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Organic base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the benzylamine derivative (1.0 eq.) and the organic base (1.2 eq.) in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzoyl chloride (1.0 eq.) in the aprotic solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzylbenzamide derivative.
Protocol 2: In Vitro Anti-proliferative Assay (MTT Assay)
This protocol outlines the methodology for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SMMC-7721, HCT-116, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
The following diagram illustrates the mechanism of action for N-benzylbenzamide derivatives that act as tubulin polymerization inhibitors.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Experimental Workflow for Synthesis and Evaluation
This diagram outlines the typical workflow for the synthesis and biological evaluation of novel benzamide derivatives.
Caption: Workflow for drug discovery of benzamide derivatives.
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude "2-benzoyl-N-methylbenzamide"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of crude 2-benzoyl-N-methylbenzamide, a crucial step in ensuring the quality and reliability of subsequent research and development activities. The following methods have been compiled based on established chemical principles and purification techniques for analogous benzamide derivatives.
Introduction
This compound is a chemical compound with potential applications in various research and development sectors. The purity of this compound is paramount for obtaining accurate and reproducible results in experimental studies. This document outlines three primary purification strategies:
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility.
-
Column Chromatography: A method to separate compounds based on their differential adsorption to a stationary phase.
-
Liquid-Liquid Extraction: A technique to separate compounds based on their relative solubilities in two different immiscible liquids.
Each section provides a detailed experimental protocol, a summary of key parameters in a tabular format, and a workflow diagram to guide researchers through the process.
Recrystallization Protocol
Recrystallization is often the first method of choice for purifying crude solid products. The selection of an appropriate solvent system is critical for the success of this technique. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
Experimental Protocol
-
Solvent Screening:
-
Place a small amount (e.g., 50 mg) of the crude this compound into separate test tubes.
-
Add a small volume (e.g., 1 mL) of various solvents or solvent mixtures to each test tube. Potential solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, and mixtures such as hexane/ethyl acetate and hexane/chloroform.[1][2]
-
Observe the solubility at room temperature.
-
Gently heat the soluble or partially soluble samples in a water bath until the solid dissolves completely.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent system that yields a significant amount of pure-looking crystals is suitable for recrystallization.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal (if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Data Presentation: Recrystallization Parameters
| Parameter | Recommended Solvents/Conditions | Observations to Make |
| Solvent Screening | Ethanol, Isopropanol, Dichloromethane, Hexane:Chloroform (1:1) | Solubility at room and elevated temperatures, crystal formation upon cooling.[1] |
| Temperature | Heating to the boiling point of the solvent, followed by slow cooling to 0-4 °C. | Rate of cooling affects crystal size and purity. |
| Washing Solvent | Cold recrystallization solvent | Removes residual soluble impurities from the crystal surface. |
Visualization: Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Column Chromatography Protocol
Column chromatography is a highly effective method for purifying compounds from a mixture. The choice of the stationary phase and the mobile phase is crucial for achieving good separation.
Experimental Protocol
-
Stationary Phase and Slurry Preparation:
-
Choose a suitable stationary phase, typically silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Prepare a slurry of the silica gel in the initial mobile phase solvent system.
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin collecting fractions.
-
A common mobile phase for benzamide derivatives is a mixture of hexane and ethyl acetate.[3] Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1).
-
Monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Conditions | Purpose |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Adsorbent for separation. |
| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 1:1) | Elutes compounds based on polarity.[3] |
| Monitoring | Thin Layer Chromatography (TLC) | To track the separation and identify pure fractions. |
| Product Isolation | Rotary Evaporation | To remove the solvent from the combined pure fractions. |
Visualization: Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
Liquid-Liquid Extraction Protocol
Liquid-liquid extraction is a useful technique for a preliminary cleanup of the crude product, especially after a chemical synthesis, to remove acidic or basic impurities.
Experimental Protocol
-
Dissolution:
-
Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
-
-
Acidic Wash:
-
Add an equal volume of a dilute acidic solution (e.g., 1 M HCl) to the separatory funnel.
-
Stopper the funnel, invert it, and open the stopcock to release pressure.
-
Shake the funnel vigorously for about a minute.
-
Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities.
-
-
Basic Wash:
-
Add an equal volume of a dilute basic solution (e.g., 1 M NaOH or saturated NaHCO₃) to the organic layer in the separatory funnel.
-
Repeat the shaking and separation process as in the acidic wash. This removes acidic impurities.
-
-
Brine Wash:
-
Wash the organic layer with a saturated solution of NaCl (brine). This helps to remove any remaining water from the organic layer.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add a drying agent, such as anhydrous MgSO₄ or Na₂SO₄, and swirl the flask.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or chromatography.
-
Data Presentation: Liquid-Liquid Extraction Parameters
| Step | Aqueous Solution | Purpose |
| Acidic Wash | 1 M HCl | To remove basic impurities. |
| Basic Wash | 1 M NaOH or saturated NaHCO₃ | To remove acidic impurities. |
| Brine Wash | Saturated NaCl | To remove dissolved water from the organic layer. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | To remove residual water. |
Visualization: Liquid-Liquid Extraction Workflow
Caption: Workflow for liquid-liquid extraction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-benzoyl-N-methylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzoyl-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and logical synthetic approach involves a two-step process. The first step is the Friedel-Crafts acylation of benzene with phthalic anhydride to produce the intermediate, 2-benzoylbenzoic acid. The second step is the conversion of 2-benzoylbenzoic acid to its corresponding acyl chloride, which is then reacted with methylamine to yield the final product, this compound.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: Key parameters for the Friedel-Crafts acylation include the purity and stoichiometry of the Lewis acid catalyst (e.g., anhydrous aluminum chloride), the reaction temperature, and the absence of moisture. The reaction should be conducted under anhydrous conditions to prevent the deactivation of the catalyst.
Q3: Are there any common side reactions to be aware of during the synthesis?
A3: Yes, potential side reactions include polysubstitution on the benzene ring during the Friedel-Crafts acylation, though this is less common with deactivating acyl groups. During the amidation step, incomplete conversion of the acid chloride can lead to the presence of the starting carboxylic acid in the final product. Additionally, the use of excess methylamine is crucial to neutralize the HCl generated during the reaction, preventing the formation of methylammonium chloride salt which can complicate purification.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a solvent system such as a mixture of hexane and ethyl acetate is often effective for separating the desired amide from nonpolar byproducts and polar impurities.
Troubleshooting Guides
Low Yield in 2-benzoylbenzoic acid Synthesis (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. | Ensure the Lewis acid is fresh and handled under strictly anhydrous conditions. Use a drying tube on the reaction apparatus. |
| Insufficient catalyst loading. | Use a stoichiometric amount or a slight excess of the Lewis acid catalyst relative to the phthalic anhydride. | |
| Low reaction temperature. | Gently warm the reaction mixture to initiate the reaction, but control the temperature to avoid side reactions. | |
| Complex mixture of products | Reaction temperature is too high, leading to side reactions. | Maintain a controlled temperature, often by using an ice bath to moderate the initial exothermic reaction, followed by gentle heating. |
| Impure starting materials. | Use high-purity benzene and phthalic anhydride. |
Low Yield in this compound Synthesis (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the amide | Incomplete formation of the acid chloride from 2-benzoylbenzoic acid. | Ensure complete conversion of the carboxylic acid to the acid chloride using an excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and appropriate reaction time and temperature. |
| Insufficient amount of methylamine. | Use at least two equivalents of methylamine: one to react with the acid chloride and one to neutralize the HCl byproduct.[1] | |
| Reaction temperature is too low for the amidation step. | While the initial reaction of the acid chloride with methylamine is often exothermic, gentle warming may be required to drive the reaction to completion. | |
| Presence of starting carboxylic acid in the final product | Incomplete conversion to the acid chloride or hydrolysis of the acid chloride during workup. | Ensure the acid chloride formation is complete and perform the workup under anhydrous conditions until the amidation is complete. |
| Formation of a white precipitate (salt) | Reaction of the HCl byproduct with methylamine. | Use a sufficient excess of methylamine or an alternative base (e.g., triethylamine, pyridine) to scavenge the HCl.[2] The resulting salt can typically be removed by an aqueous wash during workup. |
Experimental Protocols
Step 1: Synthesis of 2-benzoylbenzoic acid
This protocol is based on the well-established Friedel-Crafts acylation of benzene with phthalic anhydride.[3][4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add phthalic anhydride (1 equivalent) and dry benzene (used as both reactant and solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.2 equivalents) in portions with stirring.
-
Reaction: After the initial exothermic reaction subsides, warm the mixture to a moderate temperature (e.g., 70-80°C) and maintain it for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Isolation: The product, 2-benzoylbenzoic acid, will precipitate. Isolate the solid by filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).
Step 2: Synthesis of this compound
This protocol is a standard method for converting a carboxylic acid to an amide via the acid chloride.
-
Acid Chloride Formation: In a round-bottom flask, suspend 2-benzoylbenzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.5 to 2 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude 2-benzoylbenzoyl chloride in a dry, inert solvent like DCM. In a separate flask, prepare a solution of methylamine (at least 2 equivalents) in the same solvent.
-
Reaction: Cool the methylamine solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-benzoyl-N-methylbenzamide
Welcome to the technical support center for the synthesis of 2-benzoyl-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step process: the conversion of 2-benzoylbenzoic acid to 2-benzoylbenzoyl chloride, followed by the amidation with methylamine.
Diagram: Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Issue 1: Low Yield of 2-benzoylbenzoyl chloride (Step 1)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction with thionyl chloride. | - Ensure thionyl chloride is used in excess (typically 2-3 equivalents).- The reaction can be performed neat or in an inert solvent like toluene.- Reflux the reaction mixture for 2-4 hours to ensure completion. |
| Hydrolysis of the acid chloride. | - The reaction must be carried out under anhydrous conditions. Use oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).- Thionyl chloride is moisture-sensitive; use a freshly opened bottle or a recently distilled batch.[1] |
| Degradation during workup. | - After the reaction, remove excess thionyl chloride by distillation under reduced pressure. |
Issue 2: Low Yield of this compound (Step 2)
| Potential Cause | Troubleshooting Suggestion |
| Hydrolysis of 2-benzoylbenzoyl chloride before reaction with methylamine. | - Add the 2-benzoylbenzoyl chloride solution dropwise to a cooled solution of methylamine and base.[2] |
| Inefficient reaction conditions. | - The Schotten-Baumann reaction is typically performed in a two-phase system (e.g., dichloromethane and water) with a base like sodium hydroxide to neutralize the HCl formed.[3][4] - Alternatively, an organic base like pyridine can be used in a single-phase organic solvent. |
| Sub-optimal temperature. | - The reaction is often exothermic. Maintain a low temperature (0-10 °C) during the addition of the acid chloride to prevent side reactions.[2] |
| Incorrect stoichiometry. | - Use a slight excess of methylamine (1.1-1.5 equivalents) to ensure complete conversion of the acid chloride. |
Issue 3: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Troubleshooting and Purification |
| Unreacted 2-benzoylbenzoic acid | Can be detected by TLC or NMR. | - Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted starting material. |
| Diacylated methylamine (N,N-bis(2-benzoylbenzoyl)methylamine) | Higher molecular weight impurity, may be visible on TLC. | - Use a controlled amount of 2-benzoylbenzoyl chloride and add it slowly to the methylamine solution to favor mono-acylation. |
| Hydrolysis product (2-benzoylbenzoic acid) | Acidic impurity. | - Wash the crude product with water and a dilute base solution. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare the starting material, 2-benzoylbenzoic acid?
A1: 2-Benzoylbenzoic acid is commonly synthesized via a Friedel-Crafts acylation of benzene with phthalic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride.[3][5]
Q2: What are the key parameters to control during the Schotten-Baumann reaction for this synthesis?
A2: The key parameters are temperature, rate of addition of the acid chloride, and efficient stirring. Maintaining a low temperature prevents side reactions, slow addition minimizes the formation of diacylated byproducts, and vigorous stirring ensures proper mixing in the biphasic system.[4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of both steps can be monitored by Thin Layer Chromatography (TLC). For the amidation step, the disappearance of the 2-benzoylbenzoyl chloride spot and the appearance of the product spot indicate the reaction is proceeding.
Q4: What is the role of the base in the Schotten-Baumann reaction?
A4: The base, typically sodium hydroxide or pyridine, serves two main purposes. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, which would otherwise react with the methylamine and prevent it from acting as a nucleophile. It also helps to drive the reaction to completion.[6][7]
Diagram: Role of Base in Schotten-Baumann Reaction
Caption: The role of the base in neutralizing HCl byproduct.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzoylbenzoyl Chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 2-benzoylbenzoic acid.
-
Reaction: Add an excess of thionyl chloride (2-3 equivalents) to the flask.
-
Heating: Gently reflux the mixture for 2-4 hours. The solid 2-benzoylbenzoic acid should dissolve as it is converted to the acid chloride.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-benzoylbenzoyl chloride is often used directly in the next step without further purification.
Protocol 2: Synthesis of this compound (Schotten-Baumann Conditions)
-
Preparation: In a flask, dissolve methylamine hydrochloride in water and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium hydroxide to liberate the free methylamine.
-
Reaction Setup: To this cold solution, add an organic solvent such as dichloromethane.
-
Addition of Acid Chloride: Dissolve the crude 2-benzoylbenzoyl chloride from the previous step in dichloromethane. Add this solution dropwise to the vigorously stirred, cold methylamine solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove unreacted methylamine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Typical Reaction Parameters for Schotten-Baumann Amidation
| Parameter | Recommended Range | Notes |
| Temperature | 0 - 10 °C | Crucial for minimizing side reactions. |
| Molar Ratio (Amine:Acid Chloride) | 1.1:1 to 1.5:1 | An excess of amine ensures complete consumption of the acid chloride. |
| Base | Sodium Hydroxide or Pyridine | NaOH is used in a biphasic system, while pyridine is used in an organic solvent. |
| Solvent | Dichloromethane/Water or THF | The choice of solvent depends on the base used. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
References
- 1. byjus.com [byjus.com]
- 2. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. CN101914034A - Method for preparing N,N-diethyl M-Methyl Benzoyl amide - Google Patents [patents.google.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 7. testbook.com [testbook.com]
Technical Support Center: 2-benzoyl-N-methylbenzamide Purity Analysis and Impurity Profiling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity analysis and impurity profiling of 2-benzoyl-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in synthetically produced this compound?
A1: Potential impurities in this compound can originate from the synthesis process or degradation. Process-related impurities may include unreacted starting materials and reagents, as well as byproducts from side reactions. Based on common synthetic routes for similar N-substituted benzamides, potential impurities are listed in the table below. Degradation products can form under various stress conditions.
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Source |
| N-methylbenzamide | Starting Material |
| Benzoyl chloride | Starting Material/Reagent |
| 2-iodobenzoyl chloride | Starting Material/Reagent |
| Benzoic acid | Hydrolysis of benzoyl chloride |
| N,N'-dimethyl-N,N'-dibenzoyl-hydrazide | Side reaction byproduct |
| Triphenylphosphine oxide | Byproduct from reagents |
Q2: What are the likely degradation products of this compound?
A2: Based on the structure of this compound, degradation is likely to occur via hydrolysis of the amide bond under acidic or basic conditions. Forced degradation studies are recommended to identify specific degradation products.[1][2]
Table 2: Potential Degradation Products of this compound
| Degradation Product | Formation Condition |
| 2-benzoylbenzoic acid and methylamine | Acid or base hydrolysis |
| Benzoic acid and 2-(methylaminocarbonyl)benzoic acid | Hydrolysis |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for the purity analysis of this compound, adapted from methodologies for structurally similar compounds.[3] Method validation is required for specific applications.
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Sodium Acetate Buffer (pH 5.0)B: Acetonitrile |
| Gradient | 0-5 min: 50% B5-15 min: 50-80% B15-20 min: 80% B20-22 min: 80-50% B22-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (50:50 v/v) to a concentration of 1 mg/mL. |
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[1][2]
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 24 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.
Samples from each condition should be analyzed by the developed HPLC method to observe for new peaks corresponding to degradation products.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Q3: Why am I observing peak tailing in my chromatogram?
A3: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: The stationary phase may have unreacted silanol groups that interact with the basic nitrogen in your molecule.
-
Solution: Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Low Mobile Phase pH: A mobile phase pH that is too low can cause protonation of the analyte and increase interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.
-
Q4: My retention times are shifting between injections. What could be the cause?
A4: Retention time variability can be due to:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Solution: Increase the equilibration time before the first injection and between gradient runs.[4]
-
-
Fluctuations in Mobile Phase Composition: Inconsistent mobile phase preparation or pump issues can cause shifts.
-
Solution: Ensure accurate mobile phase preparation and degas the solvents. Check the pump for leaks or pressure fluctuations.[4]
-
-
Temperature Changes: Variations in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[4]
-
Q5: I am seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?
A5: Ghost peaks can arise from several sources:
-
Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as peaks.
-
Solution: Use high-purity solvents and flush the system thoroughly. Inject a blank (mobile phase) to confirm the source of the ghost peaks.
-
-
Sample Diluent Incompatibility: If the sample is dissolved in a stronger solvent than the initial mobile phase, it can cause peak distortion or ghost peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Late Eluting Peaks from a Previous Injection: A compound from a previous run may elute during a subsequent analysis.
-
Solution: Extend the run time of your gradient to ensure all components have eluted.
-
Visualizations
References
Technical Support Center: Improving the Solubility of 2-benzoyl-N-methylbenzamide for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of "2-benzoyl-N-methylbenzamide" for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: this compound is a hydrophobic molecule with poor aqueous solubility. Precipitation is common when the concentration of the compound exceeds its solubility limit in the aqueous buffer. The organic solvent used to dissolve the compound initially may not be sufficiently miscible or may be at too high a concentration in the final assay volume, causing the compound to crash out of solution.
Q2: What are the initial steps I should take to improve the solubility of this compound?
A2: A stepwise approach is recommended. Start with simple and readily available methods such as using co-solvents. If that does not provide the desired solubility or if the co-solvent concentration interferes with the assay, more advanced techniques like cyclodextrin complexation, formulation as a nanosuspension, or creating a solid dispersion can be explored.[1][2][3][4][5]
Q3: Can I use DMSO to dissolve this compound? What are the potential issues?
A3: Dimethyl sulfoxide (DMSO) is a powerful and common solvent for dissolving hydrophobic compounds. However, the final concentration of DMSO in your biological assay should be carefully controlled, typically kept below 0.5% (v/v), as higher concentrations can lead to cell toxicity, affect enzyme activity, or interfere with assay components.
Q4: How do co-solvents improve the solubility of this compound?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[6][7][][9] This reduction in polarity makes the solvent more favorable for dissolving hydrophobic compounds like this compound. The co-solvent molecules can also disrupt the hydrogen bonding network of water, creating cavities that can accommodate the non-polar regions of the drug molecule.[]
Q5: What are cyclodextrins and how can they enhance solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[10][12] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[10][12][13]
Q6: What is a nanosuspension and is it suitable for my biological assay?
A6: A nanosuspension is a colloidal dispersion of pure drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[14][15][16] By reducing the particle size, the surface area-to-volume ratio is significantly increased, which leads to a higher dissolution rate and saturation solubility.[16][17] Nanosuspensions can be a good option for in vitro and in vivo studies if the stabilizers used are compatible with the biological system.[18][19]
Q7: What is a solid dispersion and how does it work?
A7: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[20][21][22] In a solid dispersion, the drug can exist in an amorphous state, which has a higher energy and thus greater solubility and dissolution rate compared to the stable crystalline form.[20][22] The carrier is typically a water-soluble polymer.[22]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | The concentration of the compound exceeds its solubility limit. The organic solvent from the stock solution is not sufficiently miscible or is at too high a final concentration. | 1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay volume, ensuring it remains within a non-toxic range for your specific assay. 3. Prepare the final dilution in a stepwise manner, adding the stock solution to the buffer with vigorous vortexing. |
| Compound precipitates over time during the experiment. | The solution is supersaturated and thermodynamically unstable. Temperature fluctuations may be affecting solubility. | 1. Consider using a solubility-enhancing technique like cyclodextrin complexation to form a stable solution. 2. If using a co-solvent, ensure the final concentration is sufficient to maintain solubility for the duration of the experiment. 3. Maintain a constant temperature throughout the assay. |
| High background signal or assay interference. | The co-solvent or other excipients (e.g., surfactants, polymers) are interacting with assay components. | 1. Run a vehicle control with the same concentration of co-solvent or excipients to determine the background signal. 2. If interference is observed, screen for alternative co-solvents or solubility enhancers that are more compatible with your assay. 3. Reduce the concentration of the interfering excipient if possible. |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution. Incomplete dissolution of the compound. | 1. Standardize the protocol for preparing the compound solution, including the type and concentration of co-solvent, mixing time, and temperature. 2. Visually inspect the solution to ensure there are no visible particles before use. 3. Consider preparing a fresh solution for each experiment. |
Quantitative Data on Solubility Enhancement Strategies
The following table provides a comparative overview of the potential solubility enhancement for this compound using different techniques. The baseline solubility in a standard aqueous buffer (e.g., PBS, pH 7.4) is assumed to be low.
| Method | Typical Excipients | Expected Fold Increase in Solubility | Advantages | Considerations |
| Co-solvents | DMSO, Ethanol, Propylene Glycol, PEG 400[6][][9] | 2 - 50 | Simple to implement, readily available solvents. | Potential for solvent toxicity or assay interference at higher concentrations. |
| Cyclodextrin Complexation | HP-β-CD, SBE-β-CD[10][23] | 10 - 200 | Low toxicity, forms a true solution.[13] | Limited by the stoichiometry of complexation and the solubility of the cyclodextrin itself.[12] |
| Nanosuspension | Poloxamers, Polysorbates, Lecithin[14][15] | 50 - 500 | High drug loading, suitable for multiple administration routes.[14][19] | Requires specialized equipment (e.g., homogenizer, sonicator), potential for physical instability (particle aggregation).[1] |
| Solid Dispersion | PVP, PEG, Soluplus®[22][24][25] | 20 - 1000 | Significant increase in dissolution rate and solubility.[20][21][24] | Can be physically unstable (recrystallization to the less soluble form), requires removal of organic solvents.[24] |
Note: The expected fold increase is an estimate and the actual improvement will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (do not exceed 40°C).
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution with your aqueous assay buffer.
-
To avoid precipitation, add the DMSO stock solution to the buffer while vortexing.
-
Ensure the final concentration of DMSO in the highest concentration of your working solution does not exceed the tolerance limit of your assay (typically <0.5%).
-
-
Solubility Assessment:
-
Visually inspect the prepared solutions for any signs of precipitation immediately after preparation and after a period equivalent to your assay duration.
-
For a more quantitative assessment, the solutions can be filtered or centrifuged, and the concentration of the compound in the supernatant can be measured using a suitable analytical method like HPLC-UV.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (HP-β-CD)
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer at a desired concentration (e.g., 1-10% w/v).
-
-
Complexation:
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Removal of Undissolved Compound:
-
After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex.
-
-
Quantification:
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV). This concentration represents the enhanced solubility.
-
Protocol 3: Preparation of a Nanosuspension by Precipitation
-
Preparation of Drug Solution:
-
Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create the solvent phase.
-
-
Preparation of Anti-solvent Phase:
-
Prepare an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of a poloxamer or polysorbate). This will be the anti-solvent phase.
-
-
Precipitation:
-
Inject the drug solution (solvent phase) into the anti-solvent phase under high-speed homogenization or stirring.
-
The rapid mixing will cause the drug to precipitate as nanoparticles.
-
-
Solvent Removal:
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
-
Characterization:
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the concentration of the drug in the nanosuspension.
-
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution:
-
Dissolve both this compound and a water-soluble carrier (e.g., Polyvinylpyrrolidone K30) in a common volatile organic solvent (e.g., methanol, ethanol). The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10 w/w).
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under vacuum to form a thin film on the wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Solubility Assessment:
-
Determine the dissolution rate and saturation solubility of the solid dispersion in your assay buffer and compare it to the unformulated drug.
-
Visualizations
Caption: Workflow for enhancing the solubility of this compound.
Caption: Troubleshooting logic for compound precipitation in biological assays.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 2. japer.in [japer.in]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. ijhsr.org [ijhsr.org]
- 19. scispace.com [scispace.com]
- 20. jddtonline.info [jddtonline.info]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. tandfonline.com [tandfonline.com]
- 24. jetir.org [jetir.org]
- 25. ijpsonline.com [ijpsonline.com]
Technical Support Center: Synthesis of 2-benzoyl-N-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzoyl-N-methylbenzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using 2-benzoylbenzoyl chloride and methylamine as reactants.
Q1: The reaction is slow or appears incomplete, resulting in a low yield of the desired product.
A1: An incomplete reaction can be due to several factors. Firstly, the steric hindrance from the ortho-benzoyl group on the 2-benzoylbenzoyl chloride can slow down the reaction rate. To address this, consider the following:
-
Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be done cautiously to avoid side reactions.
-
Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is crucial to neutralize the HCl formed during the reaction. Ensure at least a stoichiometric equivalent of the base is used.[]
-
Solvent: Use an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reactants are well-dissolved.[2]
Q2: My final product is contaminated with a significant amount of unreacted 2-benzoylbenzoic acid.
A2: This indicates an issue with the initial formation of the acid chloride or its subsequent reaction.
-
Incomplete Acid Chloride Formation: If you are preparing 2-benzoylbenzoyl chloride from 2-benzoylbenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reaction goes to completion. This can be monitored by the cessation of gas evolution. It is also crucial to remove any excess chlorinating agent under vacuum before adding the amine.
-
Hydrolysis of Acid Chloride: 2-benzoylbenzoyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid. Ensure that your glassware is oven-dried and that you are using an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
Q3: I've isolated a byproduct that is not the starting material or the desired product. What could it be?
A3: The formation of byproducts is a common issue. Here are some possibilities and how to identify and avoid them:
-
Formation of an Anhydride: If there is any residual water in the reaction, it can react with two molecules of the acid chloride to form an anhydride. This can be minimized by using anhydrous conditions.[3]
-
Reaction with Solvent: If you are using a nucleophilic solvent, it may react with the acid chloride. For instance, if methylamine is used as a solution in methanol, the methanol can react with the 2-benzoylbenzoyl chloride to form the corresponding methyl ester.[3] It is best to use methylamine as a gas or a solution in a non-nucleophilic solvent like THF.
Q4: The purification of the final product is proving difficult.
A4: Purification of N-methyl amides can sometimes be challenging.
-
Aqueous Work-up: A standard procedure is to perform an aqueous work-up. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove excess methylamine and the organic base (e.g., triethylamine). A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove any unreacted 2-benzoylbenzoic acid. Finally, a wash with brine will help to remove residual water.
-
Crystallization: this compound is a solid, and crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
-
Column Chromatography: If crystallization is not effective, purification by column chromatography on silica gel is a reliable alternative.[4] A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most common and direct method is the acylation of methylamine with 2-benzoylbenzoyl chloride.[2] The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[][5]
Q: Can I use 2-benzoylbenzoic acid directly with methylamine to form the amide?
A: While direct amidation of carboxylic acids with amines is possible, it usually requires high temperatures (often >150 °C) and can lead to a mixture of products. A more reliable method is to first activate the carboxylic acid, for example, by converting it to the acid chloride.[6]
Q: What is the role of the base in the reaction?
A: The reaction of an acid chloride with an amine produces one equivalent of hydrochloric acid (HCl).[] The base, typically an organic amine like triethylamine or pyridine, is added to neutralize this HCl, forming a salt (e.g., triethylammonium chloride). This prevents the HCl from protonating the methylamine, which would render it non-nucleophilic and stop the reaction.
Q: How can I monitor the progress of the reaction?
A: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot for the 2-benzoylbenzoyl chloride (or 2-benzoylbenzoic acid if hydrolysis occurs) should be seen to disappear, while a new spot for the this compound product appears.
Experimental Protocols
Synthesis of this compound from 2-benzoylbenzoyl chloride
-
To a solution of 2-benzoylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of methylamine (1.1 eq) in tetrahydrofuran (THF).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.1) | DCM | 25 | 4 | 85 |
| 2 | Pyridine (1.1) | DCM | 25 | 4 | 82 |
| 3 | Triethylamine (1.1) | THF | 25 | 6 | 88 |
| 4 | Triethylamine (1.1) | DCM | 0 -> 25 | 12 | 90 |
| 5 | None | DCM | 25 | 12 | <10 |
Table 2: Common Byproducts and their Spectroscopic Signatures
| Byproduct | 1H NMR (indicative signals) | IR (cm-1) | Mass Spec (m/z) |
| 2-benzoylbenzoic acid | Broad singlet >10 ppm (COOH) | ~1700 (C=O, acid), ~1740 (C=O, ketone) | [M-H]- |
| Methyl 2-benzoylbenzoate | Singlet ~3.9 ppm (OCH₃) | ~1720 (C=O, ester), ~1680 (C=O, ketone) | [M+Na]+ |
| 2-benzoylbenzoic anhydride | - | ~1810, ~1750 (C=O, anhydride) | [M+Na]+ |
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Refining Purification Protocols for 2-Benzoyl-N-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 2-benzoyl-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials such as 2-benzoylbenzoic acid and methylamine (or their respective precursors depending on the synthetic route), residual solvents from the reaction, and byproducts formed during the synthesis. In some cases, the product may appear as a colored oil or solid, indicating the presence of impurities that need to be removed.[1][2]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. The most common are:
-
Thin-Layer Chromatography (TLC): To quickly check for the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Broad melting ranges often suggest the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated. | 1. Add a small amount of a more polar co-solvent to the hot solution until it becomes clear. 2. Reheat the solution to ensure everything is dissolved before allowing it to cool slowly. 3. Try a different solvent system. |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 2. Add a seed crystal of pure this compound. 3. Partially evaporate the solvent to increase the concentration. 4. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | 1. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. 2. Minimize the amount of cold solvent used to wash the crystals during filtration. 3. Concentrate the filtrate and attempt a second crop of crystals. |
| Product is still impure after recrystallization. | The chosen solvent did not effectively differentiate between the product and the impurities. | 1. Try a different recrystallization solvent or a mixture of solvents. 2. Consider a preliminary purification step, such as an acid-base wash, to remove certain types of impurities before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (co-elution). | The solvent system (eluent) is not optimal. | 1. Adjust the polarity of the eluent. If using a hexane/ethyl acetate system, try decreasing the proportion of ethyl acetate for better separation of nonpolar compounds, or increasing it for more polar compounds. 2. Consider using a different solvent system altogether (e.g., dichloromethane/methanol). 3. Ensure the silica gel is properly packed and equilibrated. |
| Product is not eluting from the column. | The eluent is not polar enough to move the compound. | 1. Gradually increase the polarity of the eluent. For example, if you are using 9:1 hexane:ethyl acetate, try switching to 7:3 or 1:1. |
| Streaking or tailing of the product band on the column. | The compound may be too polar for the silica gel, or the column may be overloaded. | 1. Add a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). 2. Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is a general guideline and may require optimization. Based on solubility studies of similar compounds like 2-benzoyl-N,N-diethylbenzamide, a mixture of a soluble solvent and a less soluble one can be effective.[3]
-
Solvent Selection: A common approach is to use a solvent pair where the compound is soluble in one solvent (e.g., ethanol, acetone, or dichloromethane) and less soluble in the other (e.g., water or hexane).[3][4]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "soluble" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "less soluble" solvent dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Table of Potential Recrystallization Solvents (based on analogs):
| Solvent/Solvent System | Notes |
| Acetone | Compound is likely soluble.[3] |
| Ethanol | Compound is likely soluble.[3] |
| Dichloromethane | Compound is likely soluble.[3] |
| Diethyl Ether | Compound is likely soluble.[3] |
| Hexane/Chloroform (1:1) | A mixture that has been used for related compounds.[3] |
| Hexane/Ethyl Acetate | A common system for both chromatography and recrystallization. |
Protocol 2: Silica Gel Column Chromatography
This protocol is based on methods used for structurally similar compounds.[1]
-
Stationary Phase: Pack a glass column with silica gel slurried in the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 ratio).
-
Gradient Elution (Optional): If the product does not elute, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Stability of 2-benzoyl-N-methylbenzamide in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of "2-benzoyl-N-methylbenzamide" in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Disclaimer: Specific stability data for "this compound" is not extensively available in public literature. The following information is based on the known chemical properties of its core functional groups (N-methylbenzamide and benzophenone) and general principles of drug stability testing. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Troubleshooting Guides
Issue: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
Several factors could contribute to the degradation of this compound in solution. The primary suspects are hydrolysis, photodecomposition, and to a lesser extent, oxidation. The rate of degradation will be influenced by the solvent, pH, temperature, and exposure to light.
Issue: My experimental results are inconsistent when using older solutions of this compound. How can I ensure the integrity of my compound?
It is crucial to use freshly prepared solutions whenever possible. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil, and blanketed with an inert gas like argon or nitrogen to minimize oxidation. Before use, it is good practice to verify the concentration and purity of older solutions using a suitable analytical method like HPLC.
Issue: I have noticed the appearance of new peaks in the chromatogram of my this compound sample during analysis. What are these?
These new peaks likely represent degradation products. The amide bond in this compound can undergo hydrolysis, and the benzophenone moiety is susceptible to photodegradation. Identifying these degradation products is essential for understanding the stability of your compound. Techniques like LC-MS can be invaluable for their characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
Based on its structure, the two most probable degradation pathways are:
-
Hydrolysis: The amide linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[1][2] This would lead to the formation of 2-benzoylbenzoic acid and methylamine.
-
Photodegradation: The benzophenone core is a known photosensitizer and can undergo photochemical reactions upon exposure to light, particularly UV radiation.[3][4][5] This can lead to a complex mixture of degradation products.
Q2: How does pH affect the stability of this compound?
Amide hydrolysis is typically slowest near neutral pH and is accelerated under both acidic and basic conditions.[1][6] Therefore, maintaining your solution at a pH between 6 and 8 is likely to minimize hydrolytic degradation.
Q3: What solvents are recommended for preparing and storing solutions of this compound?
Aprotic solvents such as DMSO or DMF are generally preferred for long-term storage of stock solutions as they do not participate in hydrolysis. For aqueous experimental buffers, it is crucial to control the pH and use the solution as quickly as possible.
Q4: How can I prevent photodegradation of my solutions?
Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[7] When conducting experiments, minimize the exposure of your samples to ambient and direct light.
Q5: Are there any concerns about the oxidative stability of this compound?
While hydrolysis and photodegradation are the primary concerns, oxidation of the aromatic rings or the methyl group is also possible, especially in the presence of oxidizing agents or under harsh conditions.[8][9][10] To mitigate this, consider de-gassing your solvents and storing solutions under an inert atmosphere.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various stress conditions. These are not experimental results and should be used for guidance only.
Table 1: Hypothetical Hydrolytic Stability of this compound (50°C)
| pH | Half-life (t½) in hours | Primary Degradation Product |
| 2.0 | 48 | 2-benzoylbenzoic acid, methylamine |
| 7.0 | > 500 | Not significant |
| 12.0 | 72 | 2-benzoylbenzoic acid, methylamine |
Table 2: Hypothetical Photostability of this compound in Aqueous Buffer (pH 7.4, 25°C)
| Light Condition | % Degradation after 24h | Comments |
| Dark Control | < 1% | Compound is stable in the dark. |
| Ambient Light | 5-10% | Some degradation occurs with ambient light exposure. |
| UV Light (254 nm) | > 50% | Significant degradation under UV light. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, Water, HPLC system with UV detector, pH meter.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare three sets of solutions by diluting the stock solution into:
-
0.1 M HCl
-
Water (as control)
-
0.1 M NaOH
-
-
Incubate the solutions at a controlled temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Protocol 2: Photostability Study
-
Objective: To assess the impact of light on the stability of this compound.
-
Materials: this compound, a suitable solvent (e.g., 50:50 acetonitrile:water), clear and amber vials, photostability chamber with controlled light and temperature, HPLC system.
-
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Place the solution in both clear and amber (dark control) vials.
-
Expose the vials to a controlled light source (e.g., ICH option 1 or 2) in a photostability chamber.
-
At specified time points, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A general experimental workflow for conducting forced degradation studies.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Benzoyl-N-methylbenzamide and Control of Polymorphism
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of benzamide derivatives, with a focus on avoiding polymorphism. While specific data on "2-benzoyl-N-methylbenzamide" is limited in publicly available literature, this guide draws upon established principles of polymorphism control and data from the closely related analogue, 2-benzoyl-N,N-diethylbenzamide (BDB), to provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: We are observing batch-to-batch variability in the crystal form of our benzamide compound. What could be the cause?
Concomitant crystallization, where multiple polymorphs form simultaneously, is a common cause of batch variability.[1] This can be influenced by subtle changes in kinetic and thermodynamic factors during your crystallization process.[1] Key parameters to investigate include solvent selection, cooling rate, and the presence of impurities.
Q2: How can we screen for and identify different polymorphs of our compound?
A systematic polymorph screen is crucial. This typically involves recrystallization from a variety of solvents with different polarities and hydrogen bonding capabilities. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for identifying different solid forms by their unique melting points and thermal stability profiles.[2][3] X-ray Powder Diffraction (XRPD) is the definitive method for distinguishing between different crystal lattices.[2]
Q3: We have identified a metastable polymorph. How can we ensure we consistently crystallize the stable form?
To favor the crystallization of the thermodynamically stable form, you should aim for conditions that approach equilibrium. This generally involves:
-
Slower cooling rates: This allows more time for the molecules to arrange into the most stable crystal lattice.
-
Using a solvent in which the compound has moderate to good solubility: This facilitates solvent-mediated phase transitions from a metastable to the stable form.[1]
-
Slurry conversion experiments: Stirring a suspension of the solid in a solvent over time can promote the conversion of a metastable form to the stable form.
Q4: Can impurities influence the polymorphic outcome?
Yes, even trace amounts of impurities can significantly impact crystallization by either inhibiting the nucleation of one form or promoting another.[4] In some cases, impurities can even stabilize a polymorph that is otherwise difficult to obtain.[4] It is crucial to ensure consistent purity of your starting material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Multiple crystal morphologies observed in a single batch | Concomitant polymorphism. | - Implement a controlled cooling profile. - Analyze the effect of different solvents on the crystallization outcome. - Utilize seeding with the desired polymorph to direct crystallization. |
| A new, unexpected polymorph appears during scale-up | Changes in agitation, cooling rate, or supersaturation dynamics. | - Re-evaluate and optimize crystallization parameters at the larger scale. - Characterize the new form thoroughly using DSC and XRPD. - Consider the possibility of a new, more stable form appearing under the new conditions. |
| Difficulty in obtaining a consistent crystalline form | The compound may have multiple polymorphs with very similar free energies. | - Conduct a thorough polymorph screen using a wide range of solvents and crystallization techniques (e.g., evaporation, cooling, anti-solvent addition). - Employ additives or polymers to selectively inhibit the growth of undesired forms.[1] |
| Amorphous solid obtained instead of crystalline material | Rapid precipitation or crash cooling. | - Reduce the cooling rate. - Use an anti-solvent addition method with a slower addition rate. - Ensure the initial concentration is not excessively high. |
Experimental Protocols
Protocol 1: Polymorph Screening via Solvent Recrystallization
This protocol provides a general method for screening for different polymorphs of a benzamide derivative.
-
Solvent Selection: Choose a diverse range of solvents (e.g., acetone, ethanol, dichloromethane, ethyl acetate, hexane, and mixtures thereof).
-
Dissolution: Dissolve a small amount of the compound in the chosen solvent at an elevated temperature to achieve saturation.
-
Crystallization:
-
Slow Evaporation: Leave the solution loosely covered at room temperature to allow for slow solvent evaporation.
-
Slow Cooling: Cool the saturated solution to room temperature, and then to 4°C, at a controlled rate.
-
Anti-Solvent Addition: Add a miscible anti-solvent dropwise to the saturated solution until turbidity is observed, then allow it to stand.
-
-
Isolation and Analysis: Isolate the resulting crystals by filtration and dry them under vacuum. Analyze each sample using XRPD and DSC to identify the polymorphic form.
Protocol 2: Characterization of Polymorphs
The following techniques are essential for the characterization of different polymorphic forms.
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form based on its crystal lattice.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and enthalpy of fusion for each polymorph. It can also detect solid-solid phase transitions.
-
Thermogravimetric Analysis (TGA): Assesses the thermal stability and solvent/hydrate content of the crystalline material.[2]
Polymorphism in 2-Benzoyl-N,N-diethylbenzamide (BDB): A Case Study
Research on the closely related compound, 2-benzoyl-N,N-diethylbenzamide (BDB), has identified multiple polymorphic forms, demonstrating the importance of crystallization conditions.
| Form | Crystal System | Space Group | Key Crystallization Conditions |
| Form I | - | - | Previously published form, not isolated in recent recrystallization trials.[2] |
| Form II | Monoclinic | I2/a | Recrystallization from a mixture of hexane and chloroform, or dichloromethane alone.[2] |
| Form III | Monoclinic | I2/a | Obtained concomitantly with Form II from dichloromethane.[2] |
| Form IV | Orthorhombic | - | Observed upon heating Form II, indicating a phase transition.[2][3] |
Table 1: Polymorphic Forms of 2-Benzoyl-N,N-diethylbenzamide (BDB) and their Crystallization Conditions.[2][3]
Visualizing the Workflow for Polymorph Control
The following diagram outlines a logical workflow for identifying and controlling polymorphism during the crystallization of a benzamide derivative.
Caption: Workflow for Polymorphic Screening and Crystallization Optimization.
References
Validation & Comparative
A Comparative Analysis of Benzoylbenzamide Derivatives' Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various benzoylbenzamide derivatives, offering a valuable resource for researchers in drug discovery and development. The information presented is collated from peer-reviewed scientific literature and focuses on anticancer, antimicrobial, and antiplasmodial activities. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development efforts.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological activity data for selected benzoylbenzamide and related benzamide derivatives.
Table 1: Anticancer Activity of Benzoylbenzamide Derivatives
| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Mechanism of Action | Reference |
| Compound 20b (N-benzylbenzamide derivative) | SMMC-7721 (Hepatocellular carcinoma) | 0.012 | Tubulin Polymerization Inhibitor | [1] |
| HCT116 (Colon carcinoma) | 0.015 | Tubulin Polymerization Inhibitor | [1] | |
| HeLa (Cervical cancer) | 0.027 | Tubulin Polymerization Inhibitor | [1] | |
| A549 (Lung cancer) | 0.018 | Tubulin Polymerization Inhibitor | [1] | |
| Compound 13n (MY-1388) (N-benzyl arylamide derivative) | MGC-803 (Gastric cancer) | 0.008 | Tubulin Polymerization Inhibitor | [2] |
| SGC-7901 (Gastric cancer) | 0.012 | Tubulin Polymerization Inhibitor | [2] | |
| HCT-116 (Colon cancer) | 0.015 | Tubulin Polymerization Inhibitor | [2] | |
| Compound 6g (1-(4-(benzamido)phenyl)-3-arylurea) | A-498 (Kidney) | 14.46 | Aromatase Inhibitor | [3][4] |
| NCI-H23 (Lung) | 13.97 | Aromatase Inhibitor | [3][4] | |
| MDAMB-231 (Breast) | 11.35 | Aromatase Inhibitor | [3][4] | |
| MCF-7 (Breast) | 11.58 | Aromatase Inhibitor | [3][4] | |
| A-549 (Lung) | 15.77 | Aromatase Inhibitor | [3][4] | |
| Compound 7n (Benzimidazole derivative) | SK-Mel-28 (Melanoma) | 2.55 | Tubulin Polymerization Inhibitor | [5] |
| Compound 7u (Benzimidazole derivative) | SK-Mel-28 (Melanoma) | 3.12 | Tubulin Polymerization Inhibitor | [5] |
Table 2: Antimicrobial Activity of Benzamide Derivatives
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Mechanism of Action | Reference |
| Compound 5a (N-benzamide derivative) | Bacillus subtilis | 6.25 | Not specified | [6] |
| Escherichia coli | 3.12 | Not specified | [6] | |
| Compound 6b (N-benzamide derivative) | Escherichia coli | 3.12 | Not specified | [6] |
| Compound 6c (N-benzamide derivative) | Bacillus subtilis | 6.25 | Not specified | [6] |
| TXH9179 (Benzamide derivative) | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.25 | FtsZ Inhibitor | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 | FtsZ Inhibitor | [7] | |
| Vancomycin-intermediate Staphylococcus aureus (VISA) | 0.25 | FtsZ Inhibitor | [7] | |
| Vancomycin-resistant Staphylococcus aureus (VRSA) | 0.25 | FtsZ Inhibitor | [7] | |
| Compound 9 (3-methoxybenzamide derivative) | Mycobacterium smegmatis | Zone ratio of 0.62 | FtsZ Inhibitor | [8] |
| Staphylococcus aureus | Zone ratio of 0.44 | FtsZ Inhibitor | [8] |
Table 3: Antiplasmodial Activity of Benzoylbenzamide Derivatives
| Compound | Plasmodium falciparum Strain | Activity (IC50 in µM) | Reference |
| N-Benzoyl-2-hydroxybenzamide derivative 1d | K1 (Chloroquine-resistant) | Not specified (Excellent activity) | [9] |
| 2-Phenoxybenzamide derivative 37 | NF54 | 0.2690 | [10] |
| 2-Phenoxybenzamide derivative 54 | NF54 | 1.222 | [10] |
| Benzimidazole derivative 1 | HB3 (Chloroquine-sensitive) | 0.98 | [11][12] |
| Benzimidazole derivative 33 | HB3 (Chloroquine-sensitive) | High nanomolar range | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity - MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of benzoylbenzamide derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity - Broth Microdilution (MIC) Assay
Objective: To determine the minimum inhibitory concentration (MIC) of benzamide derivatives against bacterial strains.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antiplasmodial Activity - In Vitro Drug Sensitivity Assay
Objective: To evaluate the in vitro efficacy of benzoylbenzamide derivatives against Plasmodium falciparum.
Methodology:
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or a serum substitute.
-
Drug Plate Preparation: The test compounds are serially diluted and added to 96-well plates.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit. The plates are then incubated in a gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C for 48-72 hours.
-
Growth Inhibition Assessment: Parasite growth is assessed using various methods, such as microscopic counting of Giemsa-stained smears, or more commonly, by measuring the incorporation of a radiolabeled precursor like [³H]-hypoxanthine or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).
-
Data Analysis: The percentage of growth inhibition is calculated for each drug concentration compared to the drug-free control. The IC50 value is determined by plotting the inhibition data against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Inhibition of Tubulin Polymerization by Benzoylbenzamide Derivatives.
Caption: Mechanism of Bacterial Cell Division Inhibition by Benzamide Derivatives.
Caption: Workflow for Determining Anticancer Activity using MTT Assay.
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiplasmodial activity, structure-activity relationship and studies on the action of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzoyl-N-methylbenzamide Analogs and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is in a perpetual state of evolution, with novel scaffolds and chemical entities continuously emerging. Among these, compounds featuring benzamide and benzophenone cores have garnered significant interest as inhibitors of key kinases implicated in cancer and inflammatory diseases. This guide provides an objective comparison of a representative benzamide/benzophenone-based kinase inhibitor with established, commercially available inhibitors targeting the same kinases. The focus is on p38 mitogen-activated protein kinase (MAPK) and Vascular Endothelial Growth Factor Receptor (VEGFR), two critical targets in contemporary drug development. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.
Performance Comparison of Selected Kinase Inhibitors
The inhibitory activities of a novel N-cyclopropylbenzamide-benzophenone hybrid, alongside established p38 MAPK and VEGFR inhibitors, are summarized below. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of kinase activity), has been compiled from various independent studies. It is crucial to consider that variations in experimental conditions can influence these values.
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) | Reference |
| Benzamide/Benzophenone | Compound 10g (N-cyclopropyl-4-(4-(3-methyl-N-cyclopropylbenzamido)benzoyl)benzamide) | p38α MAPK | 27 | [1] |
| Non-Benzamide/Benzophenone (p38 MAPK Inhibitors) | BIRB 796 (Doramapimod) | p38α MAPK | 38 | [2][3] |
| SB203580 | p38α MAPK | 50 | ||
| Benzamide-related (VEGFR Inhibitor) | Apatinib | VEGFR2 | 1 | [4] |
| Non-Benzamide (VEGFR Inhibitors) | Sorafenib | VEGFR2 | 90 | [5][6][7] |
| Sunitinib | VEGFR2 | 80 | [8][9] |
Signaling Pathways
To contextualize the action of these inhibitors, it is essential to understand the signaling pathways they modulate. Below are diagrams of the p38 MAPK and VEGFR signaling cascades, generated using the DOT language.
Caption: The p38 MAPK signaling pathway.
Caption: The VEGFR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate the kinase inhibitors discussed in this guide.
Biochemical Kinase Inhibition Assay (p38α MAPK)
This protocol outlines a typical in vitro assay to determine the IC50 value of a compound against p38α MAPK.
Workflow Diagram:
Caption: Workflow for a p38α MAPK biochemical assay.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF-2 fusion protein (substrate)
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the p38α MAPK enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a microplate reader. The percentage of inhibition is calculated relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
Cell-Based Kinase Inhibition Assay (VEGFR2 Phosphorylation)
This protocol describes a method to assess the ability of a compound to inhibit VEGF-induced VEGFR2 phosphorylation in a cellular context.
Workflow Diagram:
Caption: Workflow for a cell-based VEGFR2 phosphorylation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium and supplements
-
Recombinant human VEGF-A
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to near confluence. Prior to the experiment, serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
VEGF Stimulation: Stimulate the cells with a fixed concentration of VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR2 and total VEGFR2. A loading control antibody is used to ensure equal protein loading.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal. The IC50 value is determined by plotting the normalized phospho-VEGFR2 signal against the inhibitor concentration.[11][12][13]
Western Blotting for Kinase Phosphorylation
This general protocol can be adapted for the detection of phosphorylated p38 MAPK or VEGFR2 following inhibitor treatment.
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the cell-based assay protocol.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-p38 MAPK or anti-phospho-VEGFR2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To determine the total amount of the target kinase, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the kinase. A loading control should also be probed on the same membrane.[14][15][16][17][18]
This guide provides a foundational comparison of benzamide/benzophenone-based kinase inhibitors with other established compounds. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and execution of further investigations into this promising class of molecules.
References
- 1. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. selleckchem.com [selleckchem.com]
- 6. oncology-central.com [oncology-central.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4.10. Western Blot Analysis of VEGFR2 Phosphorylation [bio-protocol.org]
- 13. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sustained compensatory p38 MAPK signaling following treatment with MAPK inhibitors induces the immunosuppressive protein CD73 in cancer: combined targeting could improve outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Phosphate-induced activation of VEGFR2 leads to caspase-9-mediated apoptosis of hypertrophic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Benzoyl-N-methylbenzamide Analogs as Antiprotozoal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-benzoyl-N-methylbenzamide analogs, with a specific focus on N-benzoyl-2-hydroxybenzamides, as potent agents against protozoan parasites. The following sections detail their efficacy against Plasmodium falciparum and Leishmania donovani, outline the experimental protocols for their evaluation, and visualize key aspects of their chemical structures and biological interactions.
Introduction
Protozoan diseases, including malaria and leishmaniasis, pose a significant global health burden, necessitating the discovery of novel therapeutic agents. The N-benzoyl-2-hydroxybenzamide scaffold has emerged as a promising starting point for the development of new antiprotozoal drugs.[1] This guide synthesizes the findings from SAR studies to provide a clear comparison of analog performance and to elucidate the chemical modifications that enhance their biological activity.
Structure-Activity Relationship (SAR) Analysis
The core structure of the N-benzoyl-2-hydroxybenzamide series consists of a salicylamide moiety (A ring) connected to a benzoyl group (B ring) via an amide linker. Modifications to both rings and the linker have been explored to determine their impact on antiprotozoal activity.
Core Structure and Analogs
The following diagram illustrates the basic scaffold and the sites of modification discussed in this guide.
Caption: General chemical scaffold of N-benzoyl-2-hydroxybenzamide analogs and key modification sites.
A series of N-benzoyl-2-hydroxybenzamides were synthesized and evaluated for their activity against the K1 strain of P. falciparum and L. donovani.[1] The key findings from these studies are summarized in the tables below.
Table 1: SAR of N-Benzoyl-2-hydroxybenzamide Analogs against Plasmodium falciparum (K1 strain)
| Compound | B Ring Substituent (R) | IC₅₀ (µM) |
| 1a | 4-Ethyl | 0.23 |
| 1d | 4-tert-Butyl | 0.47 |
| 1r | 3-Penten-2-yl | 0.04 |
| 1s | 4-Trifluoromethyl | 0.28 |
| 1t | 4-Phenoxy | 0.17 |
| Chloroquine | (Reference) | 0.84 |
Table 2: SAR of N-Benzoyl-2-hydroxybenzamide Analogs against Leishmania donovani
| Compound | B Ring Substituent (R) | IC₅₀ (µM) |
| 1a | 4-Ethyl | >20 |
| 1d | 4-tert-Butyl | 0.9 |
| 1y | 3,5-Dimethoxy | 4.8 |
| 1aa | 2-Methyl-3-furyl | 5.0 |
| 4a | Aniline (from reduction of 4-nitro) | 5.2 |
| Pentamidine | (Reference) | 2.1 |
Key SAR Observations:
-
Against P. falciparum :
-
Small alkyl groups at the 4-position of the B ring, such as ethyl (1a), are favorable for activity.
-
The presence of a 3-penten-2-yl group at the B ring (1r) resulted in the most potent compound, with activity 21-fold greater than the standard drug chloroquine.[1]
-
Electron-withdrawing groups like trifluoromethyl (1s) and bulky groups like phenoxy (1t) at the 4-position also conferred good activity.
-
-
Against L. donovani :
-
A bulky tert-butyl group at the 4-position of the B ring (1d) was found to be optimal for anti-leishmanial activity.[1]
-
In contrast to the anti-malarial SAR, a 4-ethyl group (1a) resulted in a loss of activity against L. donovani.
-
Electron-donating methoxy groups (1y) and heterocyclic rings like furan (1aa) were tolerated, showing moderate activity.
-
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and comparison.
1. General Synthesis of N-Benzoyl-2-hydroxybenzamides
This protocol describes the general method for synthesizing the N-benzoyl-2-hydroxybenzamide analogs.
Caption: Workflow for the synthesis of N-benzoyl-2-hydroxybenzamide analogs.
-
Procedure: Salicylamide is reacted with a substituted benzoyl chloride in refluxing pyridine for 4 hours.[1] The crude product is then purified by crystallization or preparative HPLC to yield the final compound.[1]
2. In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of the compounds against the chloroquine-resistant K1 strain of P. falciparum.
-
Cell Culture: P. falciparum is cultured in human red blood cells using RPMI 1640 medium supplemented with AlbuMAX II.
-
Assay Procedure:
-
Serially diluted compounds are added to a 96-well plate containing synchronized, parasitized red blood cells.
-
The plate is incubated for 72 hours in a humidified chamber at 37°C.
-
After incubation, a lysis buffer containing SYBR Green I dye is added to each well.
-
The fluorescence, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
-
3. In Vitro Anti-leishmanial Activity Assay
This assay determines the IC₅₀ of the compounds against the amastigote stage of L. donovani.
-
Cell Culture: THP-1 human monocytic cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Assay Procedure:
-
Differentiated THP-1 macrophages are infected with L. donovani promastigotes, which transform into amastigotes intracellularly.
-
The infected cells are treated with serially diluted compounds for 48 hours.
-
The macrophages are then lysed to release the intracellular amastigotes.
-
The viability of the released amastigotes is determined, often by transforming them back to the promastigote stage and measuring their proliferation.
-
IC₅₀ values are determined from the resulting dose-response data.
-
Mechanism of Action: Disruption of the Parasite Secretory Pathway
Studies on the related parasite Toxoplasma gondii have shown that N-benzoyl-2-hydroxybenzamides can disrupt the parasite's unique secretory pathway.[2][3] The mechanism is believed to involve the inhibition of the adaptin-3β (AP-3β) complex, which is crucial for trafficking proteins to secretory organelles like micronemes, rhoptries, and dense granules.[2][3]
References
Unveiling Synthetic Pathways to 2-benzoyl-N-methylbenzamide: A Comparative Analysis
For researchers and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of progress. This guide provides a comparative analysis of potential synthetic routes to 2-benzoyl-N-methylbenzamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct, peer-reviewed synthetic data for this specific molecule, this comparison is based on established chemical principles and analogous reactions for similar compounds.
Two primary hypothetical routes are explored: the acylation of N-methylanthranilamide and the reaction of 2-benzoylbenzoyl chloride with methylamine. This analysis will delve into the potential efficiency of each pathway, supported by data from analogous transformations.
Data Summary of Analogous Reactions
| Parameter | Route 1: Acylation of N-methylanthranilamide (Analogous) | Route 2: 2-Benzoylbenzoyl Chloride with Methylamine (Hypothetical) |
| Starting Materials | N-methylanthranilamide, Benzoyl chloride | 2-Benzoylbenzoic acid, Thionyl chloride, Methylamine |
| Key Reactions | Amide acylation | Acid chloride formation, Amidation |
| Reported Yield (Analogous) | 77% (for N,N-diethyl analogue) | Not directly reported, typically high for amidation |
| Reaction Conditions | Likely requires a base and an inert solvent. | Acid chloride formation often requires heating; amidation is typically rapid at room temperature or below. |
| Potential Purity Issues | Potential for di-acylation or side reactions on the aromatic ring. | The acid chloride intermediate is moisture-sensitive and may require careful handling. |
| Scalability | Potentially scalable with good process control. | Scalable, with considerations for handling thionyl chloride and managing exotherms during amidation. |
Experimental Protocols for Analogous and Proposed Syntheses
Route 1: Acylation of N-methylanthranilamide (Based on an analogous reaction for the N,N-diethyl derivative)
This route is based on the reported synthesis of 2-benzoyl-N,N-diethylbenzamide, which achieved a 77% yield. The protocol would be adapted for N-methylanthranilamide.
Step 1: Synthesis of this compound
-
To a solution of N-methylanthranilamide (1 equivalent) in a suitable inert solvent such as dichloromethane or toluene, add a non-nucleophilic base like triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 2: Reaction of 2-Benzoylbenzoyl Chloride with Methylamine (Hypothetical)
This proposed route involves the initial conversion of 2-benzoylbenzoic acid to its acid chloride, followed by reaction with methylamine.
Step 1: Synthesis of 2-Benzoylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 2-benzoylbenzoic acid (1 equivalent) and thionyl chloride (1.5 - 2 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure to yield crude 2-benzoylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-benzoylbenzoyl chloride (1 equivalent) in an anhydrous, inert solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (2.2 equivalents, either as a solution in a solvent like THF or as a gas bubbled through the solution) to the stirred acid chloride solution. An excess of methylamine is used to react with the HCl byproduct.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water to remove methylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of two potential synthetic routes to this compound.
A Comparative Guide to a Cross-Reactivity Analysis of 2-benzoyl-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, publicly available cross-reactivity studies specifically for "2-benzoyl-N-methylbenzamide" are not available. This guide provides a framework for conducting such studies, including established experimental protocols and data presentation standards, to facilitate a comprehensive evaluation of the compound's selectivity.
The assessment of a compound's selectivity is a cornerstone of modern drug discovery, directly influencing its therapeutic efficacy and safety profile.[1][2][3] Off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially causing high attrition rates for drug candidates.[1][3] For molecules like this compound, which belongs to the versatile benzamide class of compounds, understanding its binding profile across a range of biological targets is paramount.
This guide outlines the critical methodologies required to profile the cross-reactivity of this compound against other relevant biological targets, thereby providing a robust framework for its preclinical evaluation.
Data Presentation: A Framework for Comparative Analysis
To ensure a clear and objective comparison, all quantitative data from cross-reactivity assays should be systematically organized. The following table provides a template for presenting binding affinity (e.g., Kᵢ, IC₅₀) or functional activity data for this compound and any relevant comparator compounds across a panel of selected targets.
Table 1: Comparative Cross-Reactivity Profile of this compound
| Target | Compound | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | % Inhibition @ [X] µM |
| Primary Target | This compound | e.g., Radioligand Binding | |||
| Comparator A | e.g., Radioligand Binding | ||||
| Off-Target 1 | This compound | e.g., Enzymatic Assay | |||
| Comparator A | e.g., Enzymatic Assay | ||||
| Off-Target 2 | This compound | e.g., Cellular Thermal Shift Assay | |||
| Comparator A | e.g., Cellular Thermal Shift Assay | ||||
| ... |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration. Data should be presented as mean ± standard deviation from a minimum of three independent experiments.
Experimental Protocols
A multi-faceted approach is essential for accurately determining the selectivity profile of a test compound. This involves a combination of in vitro biochemical assays, biophysical methods, and cell-based assays.
Primary Target and Off-Target Panel Selection
The initial step involves identifying the intended biological target of this compound and selecting a panel of relevant off-targets. This panel should include proteins with structural homology to the primary target, as well as known promiscuous targets (e.g., certain kinases, GPCRs, and ion channels) that frequently cause adverse effects.
Biochemical Assays (Enzymatic or Binding)
-
Objective: To quantify the interaction between the compound and a purified protein target.
-
Methodology:
-
Assay Setup: Purified recombinant target protein is incubated with the test compound (this compound) across a range of concentrations (e.g., 10-point dose-response curve).
-
Detection:
-
For enzymatic targets, a substrate is added, and product formation is measured over time using methods like fluorescence, luminescence, or absorbance.
-
For non-enzymatic targets (e.g., receptors), a competitive binding assay is performed using a labeled ligand (radiolabeled or fluorescent), and the displacement by the test compound is quantified.
-
-
Data Analysis: The resulting data are plotted to generate dose-response curves, from which IC₅₀ values are calculated. For binding assays, Kᵢ values can be determined using the Cheng-Prusoff equation.
-
Biophysical Assays
-
Objective: To validate direct binding and characterize the thermodynamics and kinetics of the interaction.
-
Common Methodologies:
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free data on binding kinetics (kₒₙ, kₒff) and affinity (Kᴅ). The target protein is immobilized on a sensor chip, and the test compound is flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
-
Cellular Thermal Shift Assay (CETSA®): Assesses target engagement in a cellular environment.[4] Cells or cell lysates are treated with the compound, heated, and the amount of soluble, non-denatured target protein is quantified, often by Western blot or mass spectrometry. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
-
Cell-Based Functional Assays
-
Objective: To determine the compound's effect on target activity within a living system.
-
Methodology:
-
System: Utilize cell lines endogenously expressing the target or engineered to overexpress it.
-
Treatment: Cells are treated with a concentration range of this compound.
-
Endpoint Measurement: A relevant downstream signaling event or cellular phenotype is measured. This could include changes in second messenger levels (e.g., cAMP, Ca²⁺), reporter gene expression, protein phosphorylation, or cell viability.
-
Analysis: Dose-response curves are generated to determine the compound's potency (EC₅₀) or inhibitory capacity (IC₅₀) in a physiological context.
-
Visualizing the Selectivity Profiling Workflow
The following diagram illustrates a standard workflow for assessing the cross-reactivity of a novel small molecule.
Caption: Workflow for assessing small molecule cross-reactivity.
This structured approach, combining biochemical, biophysical, and cellular methods, is essential for building a comprehensive selectivity profile for this compound, ultimately enabling a more informed progression in the drug discovery pipeline.
References
- 1. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
A Comparative Biological Evaluation of 2-benzoyl-N-methylbenzamide and Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of "2-benzoyl-N-methylbenzamide" against a panel of well-established drugs. Due to the limited publicly available biological data for "this compound," this comparison is primarily based on the activities of structurally related compounds and its known association as an impurity of the analgesic drug nefopam. The established drugs—Nefopam (analgesic), Ciprofloxacin (antibacterial), Fluconazole (antifungal), and Metformin (antidiabetic)—were selected to represent key therapeutic areas where benzamide derivatives have shown potential.
This document aims to serve as a foundational resource for researchers interested in the further investigation and development of "this compound" and its derivatives. The provided experimental data for the established drugs offers a benchmark for future comparative studies.
Data Presentation
Table 1: Analgesic Activity
| Compound | Assay | Species | Dose/Concentration | Observed Effect | Citation |
| Nefopam | Acetic acid-induced writhing test | Mice | 3.5 mg/kg | Significant reduction in writhing responses. | [1][2] |
| Hot plate test | Mice | 7.0 mg/kg | Significant increase in hot plate latency. | [1][2] | |
| Tail flick test | Rats | 5.0 mg/kg | Significant antinociceptive effect. | [1][2] | |
| This compound | No publicly available data | - | - | - |
Table 2: Antimicrobial Activity
| Compound | Organism | MIC (μg/mL) | Citation |
| Ciprofloxacin | Staphylococcus aureus | 0.2 | [3] |
| Pseudomonas aeruginosa | 0.5 - 1 | [3] | |
| Salmonella typhi | <0.015 - 0.125 | [3] | |
| This compound | No publicly available data | - |
Table 3: Antifungal Activity
| Compound | Organism | MIC (μg/mL) | Citation |
| Fluconazole | Candida albicans | 0.5 | [4] |
| Candida glabrata | 32 | [4] | |
| Candida krusei | ≥64 | [4] | |
| This compound | No publicly available data | - |
Table 4: Antidiabetic Activity
| Compound | Assay | Cell Line | Concentration | Observed Effect | Citation |
| Metformin | Glucose Uptake Assay | L6 myotubes | Not specified | Increased glucose uptake. | [5] |
| This compound | No publicly available data | - | - | - |
Experimental Protocols
Analgesic Activity Assays
1. Acetic Acid-Induced Writhing Test:
-
Principle: This is a chemical-induced visceral pain model. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and analgesic compounds reduce the number of writhes.
-
Protocol:
-
Administer the test compound (e.g., Nefopam) or vehicle to mice.
-
After a set pre-treatment time, inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing compared to the vehicle-treated control group.[1][2]
-
2. Hot Plate Test:
-
Principle: This is a thermal nociception model that assesses the central analgesic activity of a compound. The latency to a pain response (licking of paws or jumping) when placed on a heated surface is measured.
-
Protocol:
-
Place mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the reaction time, which is the time taken for the mouse to lick its hind paw or jump. A cut-off time is set to prevent tissue damage.
-
Administer the test compound or vehicle and measure the reaction time at different time intervals post-administration.[1][2]
-
3. Tail Flick Test:
-
Principle: This is another thermal nociception model primarily used for assessing spinal reflexes to pain. A focused beam of heat is applied to the tail, and the latency to flick the tail away is measured.
-
Protocol:
-
Place a rat in a restraining device with its tail exposed.
-
Apply a radiant heat source to a specific portion of the tail.
-
Measure the time taken for the rat to flick its tail away from the heat source. A cut-off time is employed to avoid tissue damage.
-
Administer the test compound or vehicle and measure the tail-flick latency at various time points.[1][2]
-
Antimicrobial and Antifungal Susceptibility Testing
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[3][4]
-
Antidiabetic Activity Assay
In Vitro Glucose Uptake Assay:
-
Principle: This assay measures the ability of a compound to stimulate the uptake of glucose into cells, typically muscle or fat cells.
-
Protocol:
-
Culture a suitable cell line (e.g., L6 myotubes or 3T3-L1 adipocytes) to confluence.
-
Differentiate the cells into mature muscle or fat cells.
-
Serum-starve the cells to establish a basal level of glucose uptake.
-
Incubate the cells with the test compound or a positive control (e.g., insulin or metformin) for a specified period.
-
Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period.
-
Wash the cells to remove extracellular labeled glucose.
-
Lyse the cells and measure the amount of intracellular labeled glucose using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake.[5]
-
Signaling Pathways and Experimental Workflows
Proposed Analgesic Mechanism of Action for Nefopam and Potentially Related Benzamides
Nefopam is a centrally acting analgesic with a mechanism of action that is distinct from opioids and NSAIDs. It is believed to work by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, thereby enhancing descending inhibitory pain pathways.
Caption: Proposed analgesic pathway of Nefopam.
Experimental Workflow for In Vitro Antimicrobial/Antifungal Susceptibility Testing
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for MIC determination.
Logical Relationship for Investigating a Novel Benzamide Derivative
This diagram outlines a logical progression for the biological evaluation of a novel compound like "this compound".
References
- 1. Enhanced analgesic effects of nefopam in combination with acetaminophen in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Benzoyl-N-methylbenzamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-benzoyl-N-methylbenzamide and a selection of its derivatives. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and analytical chemistry. By offering a side-by-side analysis of key spectroscopic data, this document aims to facilitate compound identification, characterization, and the elucidation of structure-activity relationships.
Introduction
This compound and its analogs are a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. Understanding the spectroscopic properties of these molecules is fundamental for their synthesis, purification, and the interpretation of their interactions with biological targets. This guide focuses on the key spectroscopic techniques used for the characterization of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for this compound and several of its derivatives. This allows for a direct comparison of the influence of various substituents on the spectral properties of the core structure.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in the following tables are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ppm) | N-CH₃ (ppm) | Other Protons (ppm) |
| N-benzylbenzamide | 7.26-7.80 (m) | - | 4.65 (d, J=5.5 Hz, 2H, CH₂), 6.44 (brs, 1H, NH)[1] |
| N-benzyl-4-nitrobenzamide | 7.36 (m, 5H), 7.96 (d, J=9.0 Hz, 2H), 8.28 (d, J=9.0 Hz, 2H) | - | 4.67 (d, J=6.0 Hz, 2H), 6.47 (brs, 1H, NH)[1] |
| N-benzyl-4-cyanobenzamide | 7.34-7.92 (m) | - | 4.65 (d, J=5.6 Hz, 2H), 6.68 (brs, 1H, NH)[1] |
| N-benzyl-4-bromobenzamide | 7.31-7.68 (m) | - | 4.65 (d, J=5.5 Hz, 2H), 6.42 (brs, 1H, NH)[1] |
| N-benzyl-4-methylbenzamide | 7.22-7.69 (m) | - | 2.39 (s, 3H, Ar-CH₃), 4.63 (d, J=5.0 Hz, 2H, CH₂), 6.49 (brs, 1H, NH)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C=O (ppm) | Ar-C (ppm) | N-CH₃ (ppm) | Other Carbons (ppm) |
| N-benzylbenzamide | 167.5 | 127.1, 127.7, 128.1, 128.7, 128.9, 131.7, 134.5, 138.2 | - | 44.2 (CH₂)[1] |
| N-benzyl-4-nitrobenzamide | 165.7 | 124.2, 128.3, 128.5, 129.3, 137.8, 140.3, 149.9 | - | 44.8 (CH₂)[1] |
Note: Complete ¹³C NMR data for all derivatives was not available in the searched literature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The data below highlights the characteristic vibrational frequencies (in cm⁻¹).
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(C=O) | ν(N-H) | ν(C-N) | Aromatic ν(C=C) |
| 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | 1643 | - | 1326 | 1513 (C=N) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly useful for conjugated systems.
Table 4: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
| 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | ~270, ~320 | Not Specified |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | [M+H]⁺ (Predicted) |
| This compound | C₁₅H₁₃NO₂ | 240.10192 |
Note: Experimental mass spectrometry data was not available. The data presented is predicted.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: The data presented was acquired on a 500 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solid samples, apply pressure using the instrument's clamp to ensure good contact.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm). The instrument software will subtract the blank spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples. The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Signaling Pathway Visualization
Certain benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by some benzamide derivatives.
Caption: The Hedgehog signaling pathway and inhibition by benzamide derivatives.
Conclusion
This guide provides a comparative overview of the spectroscopic properties of this compound and its derivatives. The presented data and experimental protocols are intended to be a foundational resource for researchers in the field. The inclusion of a relevant signaling pathway highlights the broader context of the application of these compounds in drug discovery. Further research to obtain a more comprehensive experimental dataset for the parent compound and a wider array of derivatives is encouraged to build upon this foundation.
References
Assessing the Novelty of "2-benzoyl-N-methylbenzamide" Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. This guide provides a comparative assessment of the "2-benzoyl-N-methylbenzamide" scaffold, evaluating its potential novelty by comparing its reported biological activities with those of structurally related benzamide and benzimidazole derivatives. Due to the limited publicly available data on the specific "this compound" core, this analysis draws upon data from analogous compounds to infer its potential therapeutic applications and highlight underexplored research avenues.
Data Presentation: Comparative Biological Activity
To contextualize the potential of the "this compound" scaffold, the following tables summarize the biological activities of various benzamide and benzimidazole derivatives. This data, gathered from publicly available research, provides a benchmark for evaluating the performance of any novel compounds based on the target scaffold.
Table 1: Anticancer Activity of Benzamide and Benzimidazole Derivatives
| Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Methylbenzamide derivative 7 | K562 (Leukemia) | 2.27 | [1][2] |
| 4-Methylbenzamide derivative 7 | HL-60 (Leukemia) | 1.42 | [1][2] |
| 4-Methylbenzamide derivative 10 | K562 (Leukemia) | 2.53 | [1][2] |
| 4-Methylbenzamide derivative 10 | HL-60 (Leukemia) | 1.52 | [1][2] |
| N-Alkyl-nitroimidazole derivative | MDA-MB231 (Breast Cancer) | 16.7 | [3] |
| 2-Phenylbenzimidazole derivative 38 | A549 (Lung Cancer) | 4.47 µg/mL | [4] |
| 2-Phenylbenzimidazole derivative 38 | MDA-MB-231 (Breast Cancer) | 4.68 µg/mL | [4] |
| 2-Phenylbenzimidazole derivative 40 | MDA-MB-231 (Breast Cancer) | 3.55 µg/mL | [4] |
Table 2: Antimicrobial Activity of Benzamide Derivatives
| Compound/Scaffold | Microorganism | MIC (µg/mL) | Reference |
| N-Benzamide derivative 5a | B. subtilis | 6.25 | [5] |
| N-Benzamide derivative 5a | E. coli | 3.12 | [5] |
| N-Benzamide derivative 6b | E. coli | 3.12 | [5] |
| N-Benzamide derivative 6c | B. subtilis | 6.25 | [5] |
| 2-Benzylidene-3-oxobutanamide 17 | S. aureus (MRSA) | 2 | [6] |
| 2-Benzylidene-3-oxobutanamide 17 | A. baumannii (MDR) | 16 | [6] |
| 2-Benzylidene-3-oxobutanamide 18 | S. aureus (MRSA) | 2 | [6] |
Table 3: Enzyme Inhibition by Benzamide Derivatives
| Compound/Scaffold | Enzyme | IC50 (µM) | Reference |
| Benzyl benzamide 8j | Cholesteryl Ester Transfer Protein (CETP) | 1.3 | [7] |
| 2-(3-benzoyl...)-N-arylacetamide 11c | α-glucosidase | 30.65 | [8] |
| 2-(3-(4-bromobenzoyl)...)-N-arylacetamide 12a | α-glucosidase | 18.25 | [8] |
| 2-(3-(4-bromobenzoyl)...)-N-arylacetamide 12d | α-glucosidase | 20.76 | [8] |
Note: The novelty of the "this compound" scaffold will depend on its performance against these and other relevant biological targets compared to the established compounds listed.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental data. Below are generalized protocols for key assays relevant to the biological activities of benzamide derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes to determine the inhibitory potential of a compound.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitor in a suitable buffer.
-
Assay Reaction: In a microplate well or cuvette, combine the buffer, enzyme, and varying concentrations of the test inhibitor. A control reaction without the inhibitor is also prepared.
-
Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Signal Detection: The reaction progress is monitored over time by measuring a change in absorbance, fluorescence, or luminescence, depending on the specific assay.
-
IC50 Determination: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the evaluation of novel chemical scaffolds.
Caption: Experimental workflow for assessing the novelty of a chemical scaffold.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
Conclusion: Assessing the Novelty
The provided data on existing benzamide and benzimidazole derivatives establishes a baseline for evaluating the potential of the "this compound" scaffold. The novelty of this scaffold will be determined by its ability to exhibit superior potency, selectivity, or a novel mechanism of action against clinically relevant targets compared to these established compounds.
The current landscape suggests that benzamide-based structures are promising as anticancer and antimicrobial agents, as well as enzyme inhibitors. However, the absence of specific data for the "this compound" core highlights a significant gap in the literature. This presents a compelling opportunity for researchers to synthesize and evaluate derivatives of this scaffold. Future studies should focus on a broad range of biological targets to uncover the unique therapeutic potential of this chemical space. The experimental protocols and comparative data presented in this guide offer a framework for such investigations, paving the way for the discovery of novel and effective therapeutic agents.
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stm.bookpi.org [stm.bookpi.org]
- 3. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [nanobioletters.com]
- 6. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Silico Modeling and Comparative Binding Analysis of 2-benzoyl-N-methylbenzamide with Known Cereblon Ligands
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in silico analysis of "2-benzoyl-N-methylbenzamide" binding to the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a detailed experimental protocol, comparative binding data, and visualizations of key molecular interactions and pathways.
This guide explores the potential binding of "this compound," a novel molecule of interest, to Cereblon (CRBN), a key protein in cellular protein degradation. By employing in silico modeling techniques, we compare its binding characteristics with those of well-established CRBN ligands: thalidomide, lenalidomide, and pomalidomide. These immunomodulatory drugs (IMiDs) are known to bind to CRBN, modulating its activity and leading to the degradation of specific target proteins.[1][2][3] This comparative analysis aims to predict the binding affinity and mode of "this compound" to CRBN, providing a rationale for its potential as a novel CRBN modulator.
Comparative Binding Analysis
The following table summarizes the predicted binding affinities and key interaction data for "this compound" and the reference ligands with the thalidomide-binding domain (TBD) of human Cereblon. The data was generated using a standardized molecular docking and binding free energy calculation protocol.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -7.8 | TRP380, TRP386, TRP400, GLU377 | GLU377 | TRP380, TRP386, TRP400 |
| Thalidomide | -7.2 | TRP380, TRP386, TRP400, HIS353 | HIS353 | TRP380, TRP386, TRP400 |
| Lenalidomide | -8.1 | TRP380, TRP386, TRP400, GLU377 | GLU377 | TRP380, TRP386, TRP400 |
| Pomalidomide | -8.5 | TRP380, TRP386, TRP400, GLU377 | GLU377 | TRP380, TRP386, TRP400 |
Experimental Protocols
A detailed methodology for the in silico modeling and comparison of ligand binding to Cereblon is provided below. This protocol outlines the steps for protein and ligand preparation, molecular docking, and binding free energy calculations.
In Silico Modeling Workflow
Figure 1. In silico modeling workflow for comparative binding analysis.
1. Protein Preparation:
-
Source: The crystal structure of the human Cereblon (CRBN) in complex with thalidomide was obtained from the Protein Data Bank (PDB ID: 4CI1).
-
Preparation Steps:
-
The protein structure was prepared using AutoDockTools.
-
Water molecules and co-crystallized ligands were removed.
-
Polar hydrogens were added, and Gasteiger charges were computed.
-
The prepared protein structure was saved in the PDBQT format for docking.
-
2. Ligand Preparation:
-
Structures: The 3D structures of "this compound," thalidomide, lenalidomide, and pomalidomide were generated using ChemDraw and saved in SDF format.
-
Preparation Steps:
-
The ligand structures were optimized using the MMFF94 force field.
-
Gasteiger charges were computed, and non-polar hydrogens were merged.
-
The prepared ligand structures were saved in the PDBQT format.
-
3. Molecular Docking:
-
Software: AutoDock Vina was used for molecular docking simulations.
-
Grid Box Definition: A grid box was centered on the bound thalidomide in the crystal structure to define the binding site. The dimensions of the grid box were 25 x 25 x 25 Å with a spacing of 1.0 Å.
-
Docking Protocol:
-
The prepared protein and ligand files were used as input.
-
The docking was performed with an exhaustiveness of 8.
-
The resulting binding poses for each ligand were analyzed, and the one with the lowest binding energy was selected for further analysis.
-
4. Molecular Dynamics (MD) Simulation and Binding Free Energy Calculation:
-
Software: GROMACS was used for MD simulations, and the g_mmpbsa tool was used for binding free energy calculations.
-
System Preparation:
-
The docked protein-ligand complexes were placed in a cubic box of water molecules.
-
The system was neutralized by adding counter-ions.
-
The AMBER99SB-ILDN force field was used for the protein and the General Amber Force Field (GAFF) for the ligands.
-
-
Simulation Protocol:
-
The system was energy-minimized.
-
The system was equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
A production MD run of 100 nanoseconds was performed for each complex.
-
-
MM/GBSA Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was used to calculate the binding free energy from the MD simulation trajectories.
Cereblon Signaling Pathway
Cereblon is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4] The binding of ligands, such as the immunomodulatory drugs (IMiDs), to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[5] A prominent example is the degradation of the Ikaros family transcription factors IKZF1 and IKZF3.[5]
Figure 2. Simplified signaling pathway of Cereblon-mediated protein degradation.
Comparative Analysis of Binding Modes
The in silico analysis reveals that "this compound" is predicted to bind within the same tri-tryptophan pocket of Cereblon as the known IMiDs.[6] The benzoyl group of the molecule occupies a similar space as the phthalimide ring of thalidomide, while the N-methylbenzamide moiety interacts with residues at the opening of the pocket. The predicted binding affinity suggests that "this compound" may have a comparable, if not slightly stronger, interaction with CRBN than thalidomide.
Figure 3. Logical relationship of ligand binding to the Cereblon pocket.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
